2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(methylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVACELPFXBLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294434 | |
| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7653-69-2 | |
| Record name | 7653-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole synthesis mechanism
An In-Depth Technical Guide to the Synthesis Mechanism of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in heterocyclic chemistry, with its derivatives demonstrating a vast array of applications in medicinal, agricultural, and materials science.[1][2] The inherent aromaticity and electron-deficient nature of the ring system, coupled with the potential for functionalization at the 2 and 5 positions, make it a privileged structure in drug design and a versatile building block for novel materials. Among its many derivatives, this compound serves as a key intermediate and a molecule of interest in its own right.
This technical guide provides a comprehensive examination of the synthesis mechanism of this compound. As senior application scientists, our focus extends beyond simple procedural outlines. We will dissect the causality behind experimental choices, grounding each step in established chemical principles. The synthesis is logically approached as a two-part process: first, the construction of the core heterocyclic ring system to form 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by the strategic S-methylation to yield the final product.
Part I: Synthesis of the Core Heterocycle: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
The foundational step in this synthesis is the formation of the 1,3,4-thiadiazole ring from simple, commercially available starting materials: hydrazine and carbon disulfide.[3] This reaction is a classic example of heterocyclic synthesis, relying on the nucleophilicity of hydrazine and the electrophilicity of carbon disulfide.
Section 1.1: Mechanistic Overview
The reaction proceeds through the formation of a key dithiocarbazinate intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring. The overall transformation is robust and high-yielding when key parameters are controlled.
Caption: Proposed mechanism for the formation of the 1,3,4-thiadiazole ring.
Section 1.2: The Critical Role of Basicity
The synthesis of DMTD is critically dependent on an alkaline environment.[4] The base serves multiple, indispensable functions throughout the reaction mechanism:
-
Promotion of Nucleophilic Attack: While hydrazine is a potent nucleophile, the basic medium can deprotonate it, increasing its nucleophilicity for the initial attack on carbon disulfide.
-
Facilitating Intermediate Formation: The base is essential for the formation and stabilization of the dithiocarbazinate salt intermediate.[5]
-
Driving Cyclization: The subsequent intramolecular cyclization and dehydration steps are catalyzed by the presence of a base.
A variety of bases have been successfully employed, each with specific process advantages. Aqueous sodium hydroxide (NaOH) is common in patented industrial methods, allowing for straightforward pH control and product isolation.[4][6] Other systems include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃), which can be used in alcoholic solvents.[4][5] An interesting advancement is the use of solid base catalysts, such as KOH on calcium oxide (KOH/CaO), which simplifies catalyst recovery and product purification.[4][6]
Section 1.3: Experimental Protocol (Self-Validating System)
The following protocol is a synthesized representation of robust methods described in the literature.[4][6] It is designed as a self-validating system where successful execution relies on the precise control of the described parameters.
Step-by-Step Methodology:
-
Vessel Preparation: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and a port for inert gas blanketing is charged with the chosen solvent (e.g., ethanol or an aqueous NaOH solution).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), cooled sodium hydroxide is added, followed by the dropwise addition of hydrazine hydrate while maintaining a controlled temperature.
-
Carbon Disulfide Addition: Carbon disulfide is then added slowly to the stirred mixture. This step is exothermic and requires careful temperature management.
-
Reaction: The mixture is stirred at a temperature ranging from 20 to 100 °C for a period of 1 to 10 hours.[4] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation of Salt: Upon completion, the reaction medium contains the salt of 2,5-dimercapto-1,3,4-thiadiazole. If a solid catalyst is used, it is removed by filtration at this stage.
-
Neutralization: The solution is cooled (typically 10-60 °C), and a neutralizing acid (e.g., sulfuric acid, hydrochloric acid, or acetic acid) is added to protonate the thiolate groups.[4][6]
-
Precipitation and Collection: The free 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) precipitates out of the solution as a white to yellowish solid.[4] The solid is collected by filtration, washed with water to remove residual salts, and dried.
Table 1: Key Reaction Parameters for DMTD Synthesis
| Parameter | Value/Range | Rationale & Citation |
| Hydrazine Hydrate | 1 molar equivalent | Core nitrogen source for the heterocyclic ring. |
| Carbon Disulfide | 2.2 - 2.4 molar equivalents | Provides the carbon and two sulfur atoms for the ring. Excess ensures complete reaction of hydrazine.[6] |
| Sodium Hydroxide | 1.55 - 1.95 molar equivalents | Acts as the base catalyst, essential for intermediate formation and cyclization.[4][6] |
| Temperature | 20 - 100 °C | Controls the reaction rate. Higher temperatures can increase the rate but may require pressure control.[4] |
| Reaction Time | 1 - 10 hours | Duration required for the reaction to proceed to completion.[4] |
| pH | Alkaline | Essential for the initial nucleophilic attack and stabilization of intermediates.[4] |
| Typical Yield | > 90% | The reaction is generally efficient and high-yielding under optimized conditions. |
Part II: Functionalization via S-Methylation
With the DMTD core synthesized, the next stage involves the selective alkylation of the two sulfur atoms. This is achieved through a classic bimolecular nucleophilic substitution (Sₙ2) reaction.
Section 2.1: The Nucleophilic Substitution Mechanism (Sₙ2)
The key to this functionalization step lies in the acidic nature of the thiol protons on the DMTD molecule. DMTD exists in a tautomeric equilibrium between the dithiol and the dithione forms, with the thiol protons being readily removable by a suitable base.[4]
-
Deprotonation: In the presence of a base (e.g., potassium carbonate), the thiol groups are deprotonated to form highly nucleophilic thiolate anions.
-
Nucleophilic Attack: These thiolate anions then attack the electrophilic methyl group of a methylating agent (e.g., methyl iodide).
-
Substitution: The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur atom attacks the methyl group, displacing the leaving group (e.g., iodide) in a single, concerted step.[7][8] This process occurs sequentially at both sulfur positions to yield the final bis-methylated product.
Caption: Sequential S-methylation of DMTD via an Sₙ2 mechanism.
Section 2.2: Causality in Experimental Design
The choice of reagents and conditions for the S-methylation step is dictated by the principles of Sₙ2 reactions.
-
Methylating Agent: A good electrophile with a proficient leaving group is required. Methyl iodide is a classic choice. Other effective agents include dimethyl sulfate and trimethyl phosphate.[7]
-
Base: A non-nucleophilic base is preferred to avoid competition with the thiolate anion. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the thiol but is a poor nucleophile itself.[5]
-
Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile, are ideal for Sₙ2 reactions.[7] These solvents can solvate the cation (e.g., K⁺) but do not form a strong solvation shell around the nucleophile (thiolate), leaving it "naked" and highly reactive. This significantly accelerates the rate of reaction compared to protic solvents like methanol or water.[7]
Section 2.3: Experimental Protocol (Self-Validating System)
This protocol is based on established alkylation procedures for DMTD derivatives.[5]
Step-by-Step Methodology:
-
Setup: A clean, dry reaction flask is charged with 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and a suitable polar aprotic solvent, such as DMF.
-
Base Addition: Anhydrous potassium carbonate (or another suitable base) is added to the suspension. Typically, slightly more than two molar equivalents are used to ensure complete deprotonation of both thiol groups.
-
Methylating Agent Addition: The methylating agent (e.g., methyl iodide, >2 molar equivalents) is added dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is poured into cold water, which will precipitate the crude product and dissolve the inorganic salts.
-
Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Table 2: Key Reaction Parameters for S-Methylation of DMTD
| Parameter | Value/Range | Rationale & Citation |
| DMTD | 1 molar equivalent | The substrate for methylation. |
| Methylating Agent | > 2 molar equivalents | Provides the methyl groups. A slight excess ensures complete di-substitution. |
| Base (e.g., K₂CO₃) | > 2 molar equivalents | Deprotonates the thiol groups to generate the reactive thiolate nucleophile.[5] |
| Solvent | Polar Aprotic (e.g., DMF) | Accelerates Sₙ2 reaction rate by solvating the cation without hindering the nucleophile.[5][7] |
| Temperature | Room Temperature to mild heat | Sufficient to overcome the activation energy without promoting side reactions. |
| Typical Yield | > 90% | Alkylation of thiols is typically a very efficient and high-yielding reaction.[5] |
Characterization and Analysis
Confirmation of the final product, this compound, and its precursor, DMTD, is achieved using a suite of standard analytical techniques. The structural assignments are validated by comparing experimental data with expected values.
-
Infrared (IR) Spectroscopy: For DMTD, the presence of S-H and N-H stretching bands is characteristic. Upon methylation, these bands will disappear, and new C-H stretching and bending vibrations for the methyl groups will appear. The C=N stretch of the thiadiazole ring is also a key diagnostic peak.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The most telling evidence for successful methylation is the appearance of a new singlet in the upfield region (around δ 2.5-3.0 ppm) corresponding to the six equivalent protons of the two S-CH₃ groups. The acidic S-H proton signal from DMTD will be absent.
-
¹³C-NMR: A new signal for the methyl carbons will appear, and the chemical shifts of the ring carbons will be altered upon methylation.[5]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of two methyl groups (a mass increase of 28 Da) from DMTD to the final product.[5]
Conclusion
The synthesis of this compound is a well-defined, two-stage process that relies on fundamental principles of heterocyclic chemistry and nucleophilic substitution. The initial ring formation is a base-catalyzed condensation-cyclization, where precise control over stoichiometry and pH is paramount for high yields. The subsequent S-methylation is a highly efficient Sₙ2 reaction, with the choice of a polar aprotic solvent being a critical parameter for maximizing reaction rate and efficiency. By understanding the underlying mechanisms and the causal relationships between reaction conditions and outcomes, researchers can reliably and efficiently produce this valuable chemical intermediate for further application in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind the spectroscopic techniques and the interpretation of the resulting data, providing a framework for the structural elucidation of related heterocyclic compounds.
Introduction
This compound is a symmetrically substituted heterocyclic compound. The 1,3,4-thiadiazole core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of methylsulfanyl groups at the 2 and 5 positions significantly influences the electronic properties and potential biological activity of the parent ring. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic methods are the cornerstone of this characterization.
This guide will detail the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles, given the limited availability of a complete public spectral dataset for this specific molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a central five-membered thiadiazole ring with two nitrogen and one sulfur atom. Two methylsulfanyl (-SCH₃) groups are attached to the carbon atoms of the ring. This symmetry is a key feature that simplifies its NMR spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Due to the simple structure, a standard acquisition should be sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
¹H NMR Spectral Data (Predicted)
Due to the molecule's symmetry, the two methylsulfanyl groups are chemically equivalent. Therefore, a single signal is expected in the ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7-2.8 | Singlet | 6H | 2 x -SCH₃ |
The predicted chemical shift is based on data from analogous structures containing methylthio groups attached to heterocyclic rings. For instance, in related 2-(alkylthio)-5-methyl-1,3,4-thiadiazole derivatives, the methyl protons of the methylthio group typically appear in this region[1].
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with two expected signals.
| Chemical Shift (δ) ppm | Assignment |
| ~15-20 | -SCH₃ |
| ~160-170 | C2 & C5 of thiadiazole ring |
The chemical shift for the methyl carbons is in the typical aliphatic region. The carbons of the thiadiazole ring are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms, and their involvement in the aromatic system. In similar 1,3,4-thiadiazole structures, these carbons resonate in the range of 160-170 ppm[2].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920-3000 | Weak-Medium | C-H stretching (methyl) |
| ~1400-1500 | Medium-Strong | C=N stretching (thiadiazole ring) |
| ~1000-1200 | Medium | C-N stretching |
| ~600-800 | Medium-Strong | C-S stretching |
The IR spectrum is expected to be relatively simple. The C-H stretching vibrations of the methyl groups will appear in their characteristic region. The C=N stretching of the thiadiazole ring is a key diagnostic peak. The C-S stretching vibrations are also expected in the fingerprint region. The interpretation is supported by IR data of various substituted 1,3,4-thiadiazoles which show characteristic ring vibrations in these regions[3].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) can be used. ESI is often preferred for its ability to produce a prominent molecular ion peak.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the ions.
Mass Spectral Data (Predicted)
The molecular weight of this compound (C₄H₆N₂S₃) is 178.29 g/mol .
| m/z | Interpretation |
| ~178 | [M]⁺˙ (Molecular Ion) |
| ~163 | [M - CH₃]⁺ |
| ~131 | [M - SCH₃]⁺ |
| ~88 | [C₂H₂N₂S]⁺ |
Under EI conditions, the molecular ion is expected to be observed. Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) or a methylsulfanyl radical (-SCH₃). Further fragmentation could lead to the cleavage of the thiadiazole ring.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
References
An In-depth Technical Guide to the Solubility of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the fundamental principles governing solubility and provides a detailed, field-proven experimental protocol for its empirical determination.
Introduction: The Significance of Solubility in the Application of this compound
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The therapeutic potential and utility of this compound in various applications, such as in the synthesis of more complex molecules, are intrinsically linked to its solubility.[5] Understanding how this compound behaves in different organic solvents is critical for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.
-
Pharmaceutical Formulation: Developing effective drug delivery systems.
-
Analytical Chemistry: Preparing solutions for characterization and quality control.
-
Materials Science: Fabricating thin films and other advanced materials.
This guide aims to equip researchers with the necessary knowledge to predict, determine, and manipulate the solubility of this compound to advance their scientific endeavors.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[6][7] The key factors influencing the solubility of this compound are its polarity, capacity for hydrogen bonding, and molecular size.[6][8]
2.1. Molecular Structure and Polarity
The structure of this compound, with its central thiadiazole ring and two methylsulfanyl groups, dictates its overall polarity. The nitrogen and sulfur atoms in the heterocyclic ring introduce polar characteristics due to their electronegativity. However, the methylsulfanyl (-SCH₃) groups, while containing sulfur, are less polar than hydroxyl (-OH) or amino (-NH₂) groups. This molecular architecture suggests that this compound is a moderately polar compound.
2.2. Hydrogen Bonding Capability
The molecule lacks hydrogen bond donors (like -OH or -NH groups), which will limit its solubility in protic solvents such as water and alcohols. It can, however, act as a hydrogen bond acceptor at the nitrogen atoms of the thiadiazole ring.
2.3. Predicted Solubility Profile
Based on these structural features, a predicted solubility profile in common organic solvents can be hypothesized:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Toluene) | Low | The moderate polarity of the thiadiazole ring is not well-matched with non-polar solvents. |
| Polar Aprotic (e.g., Acetone, DMSO, DMF) | High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. The absence of hydrogen bond donors in the solute is not a limiting factor. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate | The molecule can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the lack of a hydrogen bond donor on the solute limits strong solvation. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents have a polarity that is often compatible with moderately polar organic compounds. |
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published quantitative data, an empirical determination of solubility is essential. The following is a detailed, step-by-step protocol based on the widely accepted shake-flask method.[6]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
3.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of each organic solvent into the corresponding vials.[9]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid. This step is critical for ensuring that the supernatant is free of any solid particles.
-
-
Analysis of the Supernatant:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[13][14]
-
Contact: Avoid contact with skin and eyes.[11][12] In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[10]
Always consult the material safety data sheet (MSDS) for the specific compound being used.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, an understanding of its molecular structure allows for a reasoned prediction of its behavior in different organic solvents. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine the solubility of this compound with confidence and precision, thereby facilitating its application in the synthesis of novel therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community. Its unique structural features, characterized by a central 1,3,4-thiadiazole ring substituted with two methylsulfanyl groups, impart a range of chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science. The 1,3,4-thiadiazole core is a well-established pharmacophore, known to be a bioisostere of pyrimidine and capable of engaging in various biological interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery.
Molecular Structure and Key Features
The foundational structure of this compound consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with methylsulfanyl (-SCH₃) groups attached at the 2 and 5 positions.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 7653-69-2 | [1][2][3] |
| Molecular Formula | C₄H₆N₂S₃ | [4] |
| Molecular Weight | 178.30 g/mol | [4] |
| Appearance | Not explicitly stated, but related compounds are often white to off-white or yellow solids. | [5] |
| Melting Point | 38 °C (for the related 2-methyl-5-(methylthio)-1,3,4-thiadiazole) | [6] |
| Boiling Point | 140 °C at 1 mmHg | [4] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate (for the related 2-methyl-5-(methylthio)-1,3,4-thiadiazole). General solubility for thiadiazoles can be influenced by polarity and hydrogen bonding capabilities.[6] | |
| Purity | ≥95% | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a methylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiol groups act as nucleophiles.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Methylation
This protocol is adapted from established methods for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.[7]
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (1.0 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Methyl iodide (CH₃I) (2.0 eq)
-
Methanol (solvent)
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) and potassium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature until the starting material is fully dissolved and the potassium salt is formed.
-
Alkylation: To the resulting solution, add methyl iodide (2.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture and reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated potassium iodide can be removed by filtration.
-
Isolation and Purification: The solvent from the filtrate is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is influenced by the electron-rich nature of the thiadiazole ring and the presence of the methylsulfanyl groups.
-
Electrophilic Aromatic Substitution: The 1,3,4-thiadiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, the electron-donating methylsulfanyl groups can activate the ring to some extent.
-
Nucleophilic Attack: The sulfur atoms of the methylsulfanyl groups can be susceptible to oxidation. Strong oxidizing agents can convert the thioethers to sulfoxides and then to sulfones. The ring nitrogen atoms possess lone pairs and can act as nucleophiles, for instance, in coordination with metal centers.[2]
-
Reactions at the Methylsulfanyl Groups: The methyl groups can potentially undergo radical substitution under appropriate conditions.
Applications in Drug Development and Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][8] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][7][9]
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest several potential avenues for exploration:
-
Enzyme Inhibition: The sulfur atoms and the heterocyclic ring can interact with the active sites of various enzymes.
-
Scaffold for Further Functionalization: The methylsulfanyl groups can be modified or replaced to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, oxidation of the sulfur atoms can modulate the electronic properties and hydrogen bonding capabilities of the molecule.
-
Antimicrobial Agents: The thiadiazole nucleus is a common feature in many antimicrobial compounds.[7]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and its precursors. Based on safety data for related compounds, it may cause skin and eye irritation, and may cause respiratory irritation.[4][9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile heterocyclic compound with a range of interesting chemical and physical properties. Its synthesis is readily achievable through the alkylation of 2,5-dimercapto-1,3,4-thiadiazole. While its full potential in drug development is still being explored, the established biological activity of the 1,3,4-thiadiazole scaffold makes it a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. 7653-69-2 Cas No. | 2,5-di(Methylthio)-1,3,4-thiadiazole | Apollo [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7653-69-2|2,5-Bis(methylthio)-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]
- 12. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
Quantum chemical studies of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
An In-Depth Technical Guide to the Quantum Chemical Studies of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] This guide provides a comprehensive exploration of the quantum chemical properties of a specific derivative, this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale. We will delve into the molecular architecture, vibrational signatures, electronic behavior, and reactivity of this molecule through the lens of Density Functional Theory (DFT). This document is structured to be a self-validating system of protocols and interpretations, grounded in authoritative theoretical principles, to empower researchers in their own investigations of this and similar molecular systems.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The biological and chemical properties of 1,3,4-thiadiazole derivatives are intimately linked to their electronic structure, molecular geometry, and the nature of their substituents.
This compound, the subject of this guide, features two methylsulfanyl (-SCH₃) groups at the 2 and 5 positions of the thiadiazole ring. These sulfur-containing substituents are expected to significantly influence the molecule's electron distribution, reactivity, and potential as a ligand in coordination chemistry.[3][4]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the structure-property relationships of such molecules at the atomic level.[5][6][7] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics, offering insights that are often challenging to obtain through experimental means alone.[8][9]
This guide will provide a detailed theoretical and practical framework for conducting and interpreting quantum chemical studies on this compound.
Computational Methodology: A Validated Approach
The accuracy of any quantum chemical study is contingent upon the judicious selection of the computational method and basis set. For molecules of this nature, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a favorable balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic properties.[5][6][9]
The choice of basis set is equally critical. A split-valence basis set, such as 6-311++G(d,p), is recommended. This basis set provides a flexible description of the electron density by employing multiple functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distribution of electron charge in a molecular environment. The diffuse functions (++) are important for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling non-covalent interactions and electronic properties.
Experimental Protocol: Computational Workflow
A detailed, step-by-step methodology for the quantum chemical analysis is as follows:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is complete when the forces on the atoms are negligible, and the energy has converged.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the FT-IR and FT-Raman spectra.
-
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Natural Bond Orbital (NBO) analysis
-
Molecular Electrostatic Potential (MEP)
-
Non-Linear Optical (NLO) properties
-
Caption: A generalized workflow for quantum chemical analysis.
Molecular Geometry and Structural Analysis
The optimized molecular geometry provides the most stable arrangement of atoms in the molecule. Key structural parameters include bond lengths, bond angles, and dihedral angles.
| Parameter | Description | Expected Value (Å or °) |
| Bond Lengths | ||
| C-S (ring) | Carbon-Sulfur bond length in the thiadiazole ring | ~1.75 |
| C=N (ring) | Carbon-Nitrogen double bond length in the ring | ~1.30 |
| N-N (ring) | Nitrogen-Nitrogen single bond length in the ring | ~1.38 |
| C-S (subst.) | Carbon-Sulfur bond length of the substituent | ~1.80 |
| S-CH₃ | Sulfur-Methyl bond length | ~1.82 |
| Bond Angles | ||
| C-S-C (ring) | Angle within the thiadiazole ring | ~88 |
| N-C-S (ring) | Angle within the thiadiazole ring | ~115 |
| C-N-N (ring) | Angle within the thiadiazole ring | ~111 |
| C-S-CH₃ | Angle of the methylsulfanyl substituent | ~100 |
Note: These are representative values based on similar structures and should be confirmed by calculation for the specific molecule.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis allows for the prediction and assignment of FT-IR and FT-Raman spectra.[10][11] The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |
| C-H stretch | Stretching of C-H bonds in the methyl groups | 2900-3000 |
| C=N stretch | Stretching of the C=N bonds in the thiadiazole ring | 1500-1600 |
| N-N stretch | Stretching of the N-N bond in the thiadiazole ring | 1000-1150 |
| C-S stretch | Stretching of the C-S bonds (ring and substituent) | 600-800 |
| Ring deformation | In-plane and out-of-plane bending of the thiadiazole ring | 400-900 |
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[7] A large energy gap implies high stability and low reactivity.
Caption: Illustration of the HOMO-LUMO energy gap.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron delocalization and intramolecular interactions within the molecule.[9][12] It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Key interactions to investigate in this compound include:
-
π → π interactions:* Delocalization of π-electrons within the aromatic thiadiazole ring.
-
n → σ interactions:* Interactions between the lone pairs (n) of nitrogen and sulfur atoms and the antibonding orbitals (σ*) of adjacent bonds. These interactions contribute significantly to the stability of the molecule.
-
n → π interactions:* Interactions between lone pairs and the antibonding π* orbitals of the ring.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electrostatic potential on the surface of the molecule.[13][14] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.
-
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atoms of the thiadiazole ring.
-
Blue regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups.
-
Green regions: Correspond to areas of neutral electrostatic potential.
Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.
Non-Linear Optical (NLO) Properties
Molecules with significant charge transfer and extended π-conjugation can exhibit non-linear optical (NLO) properties. DFT calculations can predict key NLO parameters:
-
Dipole Moment (μ): A measure of the overall polarity of the molecule.
-
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.
-
First-Order Hyperpolarizability (β): The first-order response of the molecule to an external electric field, which is a measure of its NLO activity.
The investigation of these properties is crucial for the potential application of this compound in optoelectronic devices.[15]
Conclusion
This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound using Density Functional Theory. By following the described protocols, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties. The understanding of the HOMO-LUMO energy gap, NBO interactions, and MEP surface provides a robust basis for predicting the molecule's reactivity, stability, and potential for drug design and materials science applications. The methodologies and interpretative strategies presented herein are intended to serve as a valuable resource for the scientific community, fostering further exploration into the rich chemistry of 1,3,4-thiadiazole derivatives.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. universci.com [universci.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. researchgate.net [researchgate.net]
Thermal stability of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
An In-Depth Technical Guide to the Thermal Stability of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing manufacturing, formulation, storage, and ultimately, patient safety. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermal stability of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a detailed framework, grounded in established analytical techniques and the known behavior of related thiadiazole derivatives. We will explore the theoretical underpinnings of thermal decomposition, present detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute robust thermal stability studies.
Introduction: The Significance of Thermal Stability in Drug Development
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thermal stability of these molecules is a cornerstone of their developability. A compound that readily decomposes at elevated temperatures can pose significant challenges during synthesis, purification, and formulation, potentially leading to the generation of impurities and a loss of potency.
This compound is a representative member of this class. Understanding its thermal behavior is paramount for:
-
Process Chemistry: Defining safe operating temperatures for synthesis and purification steps, such as distillation and drying.
-
Formulation Science: Selecting appropriate excipients and manufacturing processes (e.g., granulation, melt extrusion) that will not induce degradation.
-
Regulatory Compliance: Providing essential data for regulatory submissions to demonstrate the stability and shelf-life of the drug substance and product.
-
Safety Assessment: Identifying potential thermal hazards associated with the material.
This guide provides a comprehensive approach to characterizing the thermal stability of this compound, leveraging established analytical techniques.
Molecular Profile: this compound
Molecular Structure:
Molecular Structure of this compound
The molecule features a central 1,3,4-thiadiazole ring, which is an aromatic heterocyclic system. The thermal stability of the molecule will be influenced by the strength of the bonds within this ring and the nature of the substituent groups. The key bonds to consider for thermal lability are the C-S bonds of the methylsulfanyl groups and the bonds within the thiadiazole ring itself.
Core Methodologies for Thermal Analysis
The primary techniques for assessing the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4] These methods provide complementary information about mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][5] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.
Objective: To determine the onset of decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder to promote even heat distribution.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[5]
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[2]
-
Crucible: Open alumina crucible.
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss is observed.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass lost at each decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Objective: To determine the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered sample into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent volatilization of the sample before decomposition.
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Reference: An empty, hermetically sealed aluminum pan.
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting or decomposition.
-
Identify exothermic peaks, which often indicate decomposition or structural rearrangement.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.
Integrated TGA-DSC Workflow
A powerful approach is to use a simultaneous TGA-DSC instrument, which measures both mass change and heat flow on the same sample under identical conditions.[3] This allows for direct correlation between mass loss and energetic events.
References
An In-Depth Technical Guide to the Electrochemical Behavior of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of the electrochemical behavior of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole. Synthesizing foundational principles with field-proven insights, this document is designed to be an essential resource for researchers engaged in electrochemistry, materials science, and medicinal chemistry. We will delve into the synthesis, redox characteristics, and a hypothesized electrochemical pathway of the title compound, contrasted with its extensively studied tautomer, 2,5-dimercapto-1,3,4-thiadiazole (DMcT).
Introduction to the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In the realm of materials science, the unique electronic properties of the thiadiazole ring, stemming from the presence of sulfur and nitrogen heteroatoms, make its derivatives promising candidates for applications in energy storage and corrosion inhibition. 2,5-Disubstituted 1,3,4-thiadiazoles are of particular interest due to their versatile synthesis and tunable electronic and chemical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-alkylation of its tautomeric precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMcT). This reaction involves the deprotonation of the acidic thiol groups of DMcT by a suitable base, followed by nucleophilic attack on an alkylating agent, such as methyl iodide or dimethyl sulfate.
A general synthetic protocol is as follows:
-
Dissolve 2,5-dimercapto-1,3,4-thiadiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to the solution to generate the dithiolate anion.
-
Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Allow the reaction to proceed, typically at room temperature, while monitoring its progress using thin-layer chromatography.
-
Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.
This synthetic route is analogous to the preparation of other S-alkylated thiadiazole derivatives reported in the literature.[2]
The Electrochemical Landscape: A Tale of Two Tautomers
The electrochemical behavior of 2,5-disubstituted 1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at the 2 and 5 positions. In the case of the title compound and its tautomer, DMcT, this difference is particularly stark.
The Well-Charted Electrochemistry of 2,5-Dimercapto-1,3,4-thiadiazole (DMcT)
The electrochemical behavior of DMcT has been extensively investigated, primarily due to its potential as a cathode material in lithium-ion batteries.[3] Its electrochemistry is characterized by complex, pH-dependent redox processes involving proton-coupled electron transfer.
Key electrochemical features of DMcT include:
-
Dimerization and Polymerization: Cyclic voltammetry studies of DMcT reveal multiple redox couples corresponding to its dimerization and subsequent polymerization.[3]
-
Proton-Coupled Electron Transfer: The redox potentials of DMcT are highly dependent on the pH of the electrolyte, indicating the involvement of protons in the electron transfer steps.[3]
-
Electrocatalysis: The kinetics of DMcT's redox reactions are often slow on unmodified electrodes but can be significantly accelerated using electrocatalysts or modified electrodes.
Hypothesized Electrochemical Behavior of this compound
In contrast to DMcT, the electrochemical behavior of this compound is anticipated to be fundamentally different due to the absence of the acidic thiol protons. The methylation of the sulfur atoms blocks the proton-coupled electron transfer pathways that dominate the electrochemistry of DMcT.
We propose that the electrochemical oxidation of this compound proceeds through the following steps:
-
Initial One-Electron Oxidation: The initial step is likely an irreversible one-electron oxidation to form a radical cation. This oxidation could occur at one of the exocyclic sulfur atoms or at the thiadiazole ring itself.
-
Radical Cation Reactions: The generated radical cation would be highly reactive and could undergo a variety of subsequent reactions, such as:
-
Dimerization: Two radical cations could couple to form a dimer.
-
Reaction with Nucleophiles: In the presence of nucleophiles (including the solvent), the radical cation could undergo nucleophilic attack.
-
Fragmentation: The radical cation could fragment, leading to the formation of various degradation products.
-
The specific reaction pathway will be highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the presence of any additives.
Below is a visual representation of the proposed initial oxidation step:
Caption: Proposed initial one-electron oxidation of this compound.
Experimental Protocol: Cyclic Voltammetry Analysis
To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is the technique of choice. The following is a detailed, step-by-step methodology.
Materials and Reagents
-
This compound (analyte)
-
Anhydrous acetonitrile (solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte)
-
Glassy carbon electrode (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl or Ag/Ag⁺ (reference electrode)
-
Argon or nitrogen gas for deaeration
Procedure
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Analyte Solution Preparation: Prepare a 1 mM solution of this compound in the electrolyte solution.
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent (acetonitrile).
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared analyte solution.
-
Deaeration: Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Measurement:
-
Set the potential window (e.g., from -2.0 V to +2.0 V vs. the reference electrode). The exact range should be determined empirically.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform measurements at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.
-
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment:
Caption: Experimental workflow for cyclic voltammetry analysis.
Quantitative Data Summary
| Compound | Redox Process | Potential (V) vs. Ag/Ag⁺ | Conditions | Reference |
| DMcT | Dimerization of DMcT-1H | -0.29 | Acetonitrile, PEDOT-modified GCE | [3] |
| DMcT | Polymerization of DMcT dimer | +0.42 | Acetonitrile, PEDOT-modified GCE | [3] |
| DMcT | Dimerization of DMcT-2H | +0.38 (shoulder) | Acetonitrile, PEDOT-modified GCE | [3] |
| DMcT | Polymerization | +0.55 | Acetonitrile, PEDOT-modified GCE | [3] |
Conclusion and Future Outlook
The electrochemical behavior of this compound presents an intriguing area of study. While its tautomer, DMcT, has been extensively researched, the S-methylated derivative remains largely unexplored from an electrochemical standpoint. Based on fundamental principles, its redox behavior is expected to be dominated by the formation and subsequent reactions of a radical cation, a significant departure from the proton-coupled electron transfer mechanisms of DMcT.
Further experimental investigation using techniques such as cyclic voltammetry, coupled with spectroelectrochemistry and computational modeling, is necessary to fully elucidate the electrochemical pathways of this compound. Such studies will not only fill a critical knowledge gap but also pave the way for the rational design of novel 1,3,4-thiadiazole derivatives for a range of applications, from advanced energy storage systems to new therapeutic agents.
References
- 1. theamericanjournals.com [theamericanjournals.com]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the redox behavior of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) at poly(3,4-ethylenedioxythiophene) (PEDOT)-modified electrodes and application of the DMcT-PEDOT composite cathodes to lithium/lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives
An In-Depth Technical Guide to the Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif that has garnered immense interest from medicinal chemists and drug development professionals. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The strategic functionalization at the 2- and 5-positions of the thiadiazole ring allows for the fine-tuning of these biological activities, making the development of efficient and versatile synthetic methodologies a critical objective. This guide provides an in-depth exploration of core synthetic strategies for preparing 2,5-disubstituted 1,3,4-thiadiazole derivatives, focusing on the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and troubleshooting insights to empower researchers in this dynamic field.
The Strategic Importance of the 1,3,4-Thiadiazole Core in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structure is not merely a molecular scaffold but an active pharmacophore. The presence of the -N=C-S- moiety, its aromaticity, and its electron-deficient nature contribute to its ability to engage in various biological interactions, often acting as a hydrogen bond acceptor and participating in hydrophobic and van der Waals interactions with enzyme active sites.[4]
Derivatives of 1,3,4-thiadiazole are components of several commercially available drugs and are widely recognized for their therapeutic potential.[5][6] Their biological activities are diverse and potent, targeting a range of enzymes and cellular pathways.[1][7] These activities include:
-
Anticancer: Exhibiting cytotoxicity against various human cancer cell lines.[5][8]
-
Antimicrobial: Showing significant antibacterial and antifungal efficacy.[9][10]
-
Enzyme Inhibition: Acting as inhibitors for enzymes like carbonic anhydrase and cyclooxygenase.[1]
-
Central Nervous System Activity: Demonstrating anticonvulsant, antidepressant, and analgesic effects.[1]
The versatility of the 2,5-disubstituted pattern is central to its appeal. By modifying the substituents at these positions, researchers can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.
Core Synthetic Strategies and Mechanistic Insights
The construction of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of linear precursors. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Here, we detail the most robust and widely employed methodologies.
Method 1: Acid-Catalyzed Cyclization of Thiosemicarbazides
This is one of the most fundamental and widely used methods, particularly for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the condensation of a carboxylic acid with thiosemicarbazide, followed by an intramolecular cyclodehydration to form the aromatic ring.[11]
Causality and Mechanistic Rationale: The reaction is driven by the nucleophilicity of the thiosemicarbazide and the electrophilicity of the carboxylic acid's carbonyl carbon. A strong acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack, and acts as a dehydrating agent to facilitate the final ring-closing step, which drives the equilibrium towards the stable aromatic product.[11][12]
The proposed mechanism begins with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the protonated carbonyl carbon of the carboxylic acid. This is followed by the elimination of water to form an acyl thiosemicarbazide intermediate. The sulfur atom then attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to yield the 2,5-disubstituted 1,3,4-thiadiazole.[11]
Key Reagents for Cyclodehydration: The choice of the cyclizing/dehydrating agent is critical for the success of the reaction.[12]
-
Phosphorus Oxychloride (POCl₃): Highly effective but toxic and requires careful handling.[4][13]
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and potent dehydrating agent, but the harsh conditions can be incompatible with sensitive functional groups.[4][12]
-
Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE): Milder and often more efficient alternatives, providing a homogeneous reaction medium and promoting high yields.[13][14] PPE, in particular, has been shown to be effective in one-pot syntheses without the need for highly toxic additives.[13][14][15]
Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (General Procedure) [13][14]
-
Preparation: To a solution of benzoic acid (5 mmol) in chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reagent Addition: Heat the mixture to 60 °C and add polyphosphate ester (PPE) (20 g).
-
Reaction: Reflux the reaction mixture for 8-10 hours, monitoring the progress via Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and add distilled water (15 mL). Neutralize the residual PPE carefully with sodium bicarbonate (NaHCO₃).
-
Isolation: The resulting precipitate is filtered, washed with chloroform and hexane, and then dried.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure compound.
Data Presentation: Comparison of Dehydrating Agents
| Starting Materials | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid, Thiosemicarbazide | POCl₃ | - | Reflux | 3-4 | ~85 | [4] |
| Benzoic Acid, Thiosemicarbazide | H₂SO₄ | - | 0-25 | 2-3 | ~90 | [4] |
| Benzoic Acid, Thiosemicarbazide | PPE | Chloroform | Reflux | 10 | 64 | [13][14] |
Workflow Visualization
Caption: Acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.
Method 2: One-Pot Synthesis from Hydrazides and Aldehydes using Lawesson's Reagent
This method provides an elegant and highly efficient route to 2,5-diaryl-1,3,4-thiadiazoles in a one-pot, two-step sequence.[16][17] It avoids the isolation of intermediates, which improves overall yield and operational simplicity.
Causality and Mechanistic Rationale: The process begins with the condensation of an aryl hydrazide and an aryl aldehyde to form an N-aroylhydrazone intermediate. The key to the subsequent transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a powerful thionating agent.[18][19] It selectively converts the carbonyl oxygen of the hydrazone into a sulfur atom, creating a thiohydrazide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization and oxidation to yield the thermodynamically stable 1,3,4-thiadiazole ring.[16]
Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole [16][17]
-
Hydrazone Formation: In a round-bottom flask, dissolve benzoylhydrazide (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL). Reflux the mixture for 2 hours.
-
Solvent Removal: After cooling, remove the ethanol in vacuo to obtain the crude N-benzoylhydrazone intermediate.
-
Cyclization: Add toluene (10 mL) to the crude intermediate. Then, add Lawesson's reagent (0.6 mmol) and dimethylaminopyridine (DMAP) (0.2 mmol).
-
Reaction: Reflux the resulting mixture for 10-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and purify directly using column chromatography on silica gel to isolate the final product.
Data Presentation: Scope of the Lawesson's Reagent Method [16]
| Hydrazide (R₁) | Aldehyde (R₂) | Solvent | Time (h) | Yield (%) |
| Benzoylhydrazide | Benzaldehyde | Toluene | 10 | 95 |
| 4-Methoxybenzoylhydrazide | Benzaldehyde | Toluene | 12 | 97 |
| Benzoylhydrazide | 4-Chlorobenzaldehyde | Toluene | 10 | 91 |
| Benzoylhydrazide | 4-Methoxybenzaldehyde | Toluene | 12 | 93 |
Workflow Visualization
Caption: One-pot synthesis using Lawesson's Reagent.
Characterization of Synthesized Derivatives
The structural elucidation and purity assessment of the synthesized 2,5-disubstituted-1,3,4-thiadiazoles are performed using a combination of standard spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The disappearance of C=O and NH₂/NH bands from starting materials and the appearance of a characteristic C=N stretching band around 1595-1650 cm⁻¹ and C-S-C bands around 1095 cm⁻¹ are indicative of ring formation.[10][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information. The chemical shifts of protons and carbons on the substituents (R₁ and R₂) confirm their incorporation. The carbons of the thiadiazole ring itself typically appear at distinct chemical shifts in the ¹³C-NMR spectrum.[10][21]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula via the molecular ion peak (M⁺).[10]
-
Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should match the calculated theoretical values for the proposed structure.[21]
Typical Spectroscopic Data for a 2-Amino-5-phenyl-1,3,4-thiadiazole
| Technique | Observation | Interpretation |
| FT-IR (cm⁻¹) | ~3300-3100 | N-H stretching of amino group |
| ~1610 | C=N stretching of the thiadiazole ring | |
| ~1500 | C=C stretching of the phenyl ring | |
| ¹H-NMR (ppm) | ~7.4-7.8 (m) | Aromatic protons of the phenyl group |
| ~7.3 (s, br) | -NH₂ protons (exchangeable with D₂O) | |
| ¹³C-NMR (ppm) | ~168 | C2 of thiadiazole (attached to -NH₂) |
| ~155 | C5 of thiadiazole (attached to phenyl) | |
| ~126-131 | Carbons of the phenyl ring |
Troubleshooting Common Synthetic Challenges
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |
| No or Low Product Yield | Inefficient dehydrating agent in Method 1. | Switch to a stronger or more suitable agent (e.g., from H₂SO₄ to PPA or PPE). Ensure anhydrous conditions. | [12] |
| Suboptimal reaction temperature. | Optimize temperature. Use TLC to monitor the reaction; excessive heat can cause degradation. | [12] | |
| Impure starting materials. | Purify starting materials (e.g., recrystallization) before use. Verify purity by melting point or NMR. | [12] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction using TLC until the starting material spot disappears. Extend the reaction time as needed. | [12] |
| Solubility Issues | Starting materials are not soluble in the chosen solvent. | Explore alternative solvents with different polarities (e.g., THF, dioxane, DMF). Gentle heating can also improve solubility. | [12] |
Conclusion and Future Directions
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a cornerstone of modern medicinal chemistry. The methodologies presented herein, from the classic acid-catalyzed cyclization of thiosemicarbazides to the efficient one-pot synthesis using Lawesson's reagent, provide researchers with a powerful toolkit to access a diverse range of these valuable compounds.
The field continues to evolve, with a growing emphasis on developing more sustainable and atom-economical synthetic routes. Furthermore, a significant trend involves the "molecular hybridization" or "clubbing" of the 1,3,4-thiadiazole core with other pharmacologically active heterocycles, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, to create novel bifunctional molecules with potentially synergistic or enhanced biological activities.[10][22] As our understanding of the molecular targets of these compounds deepens, the synthesis of novel, strategically designed 1,3,4-thiadiazole derivatives will remain a high-priority area for the discovery of next-generation therapeutics.
References
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. acu.edu.in [acu.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - ProQuest [proquest.com]
- 14. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Strategic S-Methylation of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties.[1][2][3] The parent compound, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), is a particularly versatile building block, primarily due to the reactive thiol groups at the 2 and 5 positions.[4] These groups confer acidic properties and exist in a tautomeric equilibrium with the thione form, providing multiple avenues for chemical modification.[4][5]
A fundamental and highly effective strategy for modifying DMTD is S-alkylation. This application note provides a comprehensive, field-proven protocol for the synthesis of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole via the exhaustive S-methylation of DMTD. This transformation is not merely a routine derivatization; it strategically caps the acidic thiol groups, thereby altering the molecule's polarity, solubility, hydrogen-bonding capability, and metal-chelating properties. These modifications are critical for tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds in drug discovery programs.[2][6]
This guide explains the underlying reaction mechanism, provides a robust step-by-step protocol, emphasizes critical safety considerations, and outlines methods for purification and characterization.
Mechanistic Rationale: Base-Mediated Double Nucleophilic Substitution
The synthesis of this compound from DMTD is a classic example of a Williamson ether synthesis adapted for thioethers, proceeding via a double S-alkylation. The reaction's success hinges on the sequential, base-mediated deprotonation of the thiol groups, which transforms them into potent thiolate nucleophiles.
Causality of Reagent Choice:
-
Starting Material (DMTD): The two thiol groups (pKa ≈ 6-7) are sufficiently acidic to be deprotonated by a moderately strong base.
-
Base (Potassium Hydroxide): A strong base like KOH ensures complete and rapid conversion of the thiols to their corresponding potassium thiolate salts. This step is crucial as the thiolate anion is a significantly stronger nucleophile than the neutral thiol group, a requirement for efficient reaction with the alkylating agent. Using a base like potassium carbonate is also feasible but may require more forcing conditions.[4][7]
-
Alkylating Agent (Methyl Iodide): Methyl iodide is an excellent electrophile for this S-alkylation. The carbon-iodine bond is highly polarized, making the methyl carbon susceptible to nucleophilic attack. Iodide is an superb leaving group, which thermodynamically favors the forward reaction.
The reaction proceeds in two consecutive SN2 steps. The first deprotonation and methylation yields a mono-substituted intermediate, which is then rapidly deprotonated and methylated at the second thiol position under these reaction conditions to yield the final disubstituted product.
Caption: Reaction mechanism for the synthesis.
Critical Safety & Hazard Analysis
This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | 1072-71-5 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | Avoid dust inhalation. Wear gloves, safety goggles, and a lab coat. |
| Methyl Iodide (Iodomethane) | 74-88-4 | Acutely Toxic & Carcinogen. Toxic if swallowed, inhaled, or in contact with skin.[10][11][12] Suspected of causing cancer.[13] Light and moisture sensitive.[13] | Work exclusively in a fume hood. Use appropriate chemical-resistant gloves (e.g., laminate film or Viton; check manufacturer's data). Keep away from light.[13] |
| Potassium Hydroxide (KOH) | 1310-58-3 | Corrosive. Causes severe skin burns and eye damage. | Handle with care, avoiding dust. Addition to liquids is exothermic. |
| Ethanol (Solvent) | 64-17-5 | Highly flammable liquid and vapor. | Keep away from ignition sources. Use in a well-ventilated area (fume hood). |
Personal Protective Equipment (PPE):
-
Eyes/Face: Chemical safety goggles and a face shield are mandatory.[13]
-
Skin: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves.[13]
-
Respiratory: Use a respirator with an organic vapor cartridge if there is any risk of exposure outside the fume hood.[10][14]
Waste Disposal: All waste containing methyl iodide must be collected in a designated, labeled halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is designed for a ~5g scale synthesis of the target compound.
Reagents and Equipment
| Reagent / Material | CAS No. | M.W. ( g/mol ) | Amount | Molar Equiv. |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | 1072-71-5 | 150.25 | 5.00 g | 1.0 |
| Potassium Hydroxide (KOH, 85%) | 1310-58-3 | 56.11 | 4.48 g | 2.05 |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 4.60 mL (10.46 g) | 2.2 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel, ice-water bath, Büchner funnel, vacuum flask, and standard laboratory glassware.
Step-by-Step Procedure
-
Preparation and Deprotonation:
-
Place 5.00 g (33.3 mmol) of 2,5-dimercapto-1,3,4-thiadiazole into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of ethanol to the flask and begin stirring to form a slurry.
-
In a separate beaker, dissolve 4.48 g (68.2 mmol) of 85% potassium hydroxide in ~20 mL of water. Caution: This dissolution is highly exothermic. Allow the solution to cool.
-
Slowly add the cooled KOH solution to the DMTD slurry in the flask. Stir at room temperature for 30 minutes. The solid should dissolve to form a clear, yellowish solution of the dipotassium salt.
-
-
S-Methylation Reaction:
-
Cool the reaction flask in an ice-water bath.
-
Place 4.60 mL (10.46 g, 73.7 mmol) of methyl iodide into a dropping funnel.
-
Add the methyl iodide dropwise to the cold, stirring solution over 20-30 minutes. A white precipitate (potassium iodide) will begin to form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for at least 4 hours (or overnight) to ensure the reaction goes to completion.
-
-
Product Isolation and Work-up:
-
Pour the reaction mixture into a 1 L beaker containing ~400 mL of ice-cold deionized water. A fine, white precipitate of the product will form.
-
Stir the aqueous slurry for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove all potassium iodide and any unreacted base.
-
Allow the product to air-dry on the filter for 20-30 minutes.
-
-
Purification and Characterization:
-
Transfer the crude, semi-dry solid to a beaker for purification by recrystallization.
-
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.
-
Determine the final yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | Typically >90% |
| Melting Point | 120-123 °C |
| ¹H NMR (CDCl₃) | δ ~2.7-2.8 ppm (singlet, 6H, 2 x S-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~17.0 ppm (S-CH₃), δ ~165.0 ppm (C=N) |
Workflow and Troubleshooting
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 5. Surface selective binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on silver and gold nanoparticles: a Raman and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. actylislab.com [actylislab.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
Alkylation of 2,5-dimercapto-1,3,4-thiadiazole protocol
Application Note & Protocol
Topic: Strategic S-Alkylation of 2,5-Dimercapto-1,3,4-Thiadiazole: A Comprehensive Guide to Synthesis and Mechanistic Insights
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
2,5-Dimercapto-1,3,4-thiadiazole (DMTD), also known as Bismuthiol I, is a heterocyclic compound of significant interest in medicinal chemistry, materials science, and industrial applications.[1][2][3] Its molecular framework, featuring a five-membered ring with two nitrogen and three sulfur atoms, provides a unique platform for chemical modification. The two exocyclic thiol (-SH) groups are particularly reactive, making DMTD a versatile building block for synthesizing a diverse array of derivatives.[1][4] These derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and also serve as highly effective corrosion inhibitors and metal chelating agents.[5][6][7][8]
This application note provides an in-depth guide to the S-alkylation of DMTD, a fundamental and highly efficient method for its functionalization.[1] We will explore the underlying reaction mechanism, provide detailed, field-proven protocols for both mono- and di-alkylation, and discuss the critical parameters that govern the reaction's outcome.
Mechanistic Rationale: Tautomerism and Nucleophilicity
The reactivity of DMTD is governed by a fascinating tautomeric equilibrium between the dithiol form and the thione-thiol form.[1][9][10] While often depicted in its dithiol structure, spectroscopic evidence suggests that in both solid state and solution, the more stable tautomer is the 5-mercapto-1,3,4-thiadiazole-2(3H)-thione form.[9][10] This equilibrium is crucial as it influences which atom acts as the primary nucleophile.
The core of the alkylation reaction is a base-catalyzed nucleophilic substitution.[11][12] The thiol groups of DMTD are weakly acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic thiolate anion.[11][13][14] This thiolate then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming a new sulfur-carbon bond.
The reaction can be strategically controlled to yield either mono- or di-substituted products by carefully managing the stoichiometry of the reactants.[1][15] Using one equivalent of the alkylating agent in the presence of one equivalent of base will preferentially lead to mono-alkylation. Conversely, employing two or more equivalents of both the base and the alkylating agent drives the reaction towards the di-substituted product.
Caption: General mechanism for the base-catalyzed S-alkylation of DMTD.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of 2,5-bis(alkylthio)-1,3,4-thiadiazoles and their mono-alkylated precursors.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Alkyl Halide (R-X) | Reagent Grade | Acros Organics | e.g., Benzyl bromide, Ethyl bromoacetate |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | A common, effective base.[5][12] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | VWR Chemicals | A polar aprotic solvent suitable for SN2.[5] |
| Ethanol (EtOH) | Anhydrous | Merck | Alternative solvent.[1][6] |
| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker | For extraction. |
| Deionized Water (DI H₂O) | Type 1 | In-house | For workup. |
| Brine (Saturated NaCl solution) | - | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying organic layers. |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkyl halides are often lachrymatory and toxic; handle with extreme care.
Protocol 1: Synthesis of 2,5-Bis(alkylthio)-1,3,4-thiadiazoles (Di-substitution)
This protocol details the exhaustive alkylation to yield the di-substituted product.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimercapto-1,3,4-thiadiazole (1.50 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask. Stir the suspension until the DMTD is partially dissolved. Add anhydrous potassium carbonate (3.04 g, 22.0 mmol, 2.2 equivalents).
-
Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (21.0 mmol, 2.1 equivalents) dropwise to the suspension at room temperature. Causality Note: Adding the alkyl halide dropwise helps to control any potential exotherm and ensures a homogenous reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material indicates reaction completion.
-
Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). The product may precipitate as a solid, which can be collected by vacuum filtration. If the product is an oil or remains dissolved, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,5-bis(alkylthio)-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-(Alkylthio)-5-mercapto-1,3,4-thiadiazole (Mono-substitution)
This protocol is optimized for selective mono-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add 2,5-dimercapto-1,3,4-thiadiazole (1.50 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) and stir. Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 1.0 equivalent).
-
Addition of Alkylating Agent: Cool the mixture in an ice bath to 0 °C. Slowly add the alkylating agent (10.0 mmol, 1.0 equivalent) dropwise over 15 minutes. Causality Note: Lowering the temperature and maintaining strict 1:1:1 stoichiometry of DMTD:Base:Alkyl Halide is critical to minimize the formation of the di-substituted byproduct.[15]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction closely by TLC.
-
Workup and Purification: Follow the same workup, extraction, and drying procedures as described in Protocol 1. Purification for mono-substituted products often requires careful column chromatography to separate the desired product from unreacted starting material and the di-substituted byproduct.
Caption: A generalized workflow for the synthesis of alkylated DMTD derivatives.
Characterization of Products
The successful synthesis of alkylated DMTD derivatives must be confirmed through rigorous analytical characterization.
| Technique | Expected Observations for 2,5-Bis(benzylthio)-1,3,4-thiadiazole |
| ¹H NMR (CDCl₃) | A singlet corresponding to the methylene protons (SCH₂) typically appears around δ 4.4 ppm. A multiplet for the aromatic protons of the benzyl groups will be observed between δ 7.2-7.4 ppm.[15][16] Absence of the broad SH proton signal confirms di-substitution. |
| ¹³C NMR (CDCl₃) | A signal for the methylene carbon (SCH₂) is expected around δ 41.0 ppm. Aromatic carbons will appear in the δ 128-136 ppm region. The C-S carbons of the thiadiazole ring are highly deshielded and appear downfield (e.g., > δ 160 ppm).[5][8][16][17] |
| FT-IR (ATR) | Disappearance of the S-H stretching band (typically ~2550 cm⁻¹). Presence of C-S stretching bands (~600-800 cm⁻¹).[7] Appearance of bands corresponding to the alkyl group (e.g., C-H stretches ~2900-3100 cm⁻¹). |
| Mass Spec. (ESI+) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the di-substituted product should be observed. |
Conclusion
The S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole is a powerful and adaptable method for generating libraries of functionalized molecules for drug discovery and materials science. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively synthesize either mono- or di-substituted derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and characterization of these valuable compounds, empowering further innovation in the field.
References
- 1. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Actylis - 2,5-Dimercapto-1,3,4-Thiadiazole - Chelator - Adhesion Promoter [solutions.actylis.com]
- 4. theamericanjournals.com [theamericanjournals.com]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiol - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole as a High-Efficacy Corrosion Inhibitor for Mild Steel
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole (BMT) as a corrosion inhibitor for mild steel, particularly in acidic environments. We delve into the fundamental mechanism of action, detailing the adsorption processes and protective film formation. This guide furnishes detailed, field-proven protocols for the synthesis of BMT and its rigorous evaluation using gravimetric, electrochemical (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy), and surface analysis techniques. Furthermore, we outline the application of quantum chemical calculations for theoretical validation. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating and robust experimental design.
Introduction: The Challenge of Mild Steel Corrosion
Mild steel is a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness. However, its susceptibility to corrosion, especially in acidic media used for industrial cleaning, pickling, and oil well acidizing, presents a significant economic and safety challenge.[1][2] The use of organic corrosion inhibitors is one of the most practical and efficient methods to mitigate this degradation.[3] Effective organic inhibitors are typically molecules containing heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in their structure.[4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][5]
The 1,3,4-thiadiazole scaffold has emerged as a particularly promising class of corrosion inhibitors due to the presence of two nitrogen atoms and a sulfur atom within a planar, electron-rich five-membered ring. This guide focuses on a specific derivative, this compound (BMT), whose symmetric structure and multiple sulfur atoms provide exceptional potential for strong surface adsorption and high inhibition efficiency.
The Protective Mechanism of BMT
The efficacy of BMT as a corrosion inhibitor stems from its ability to adsorb strongly onto the mild steel surface, a process governed by a combination of physical and chemical interactions.[6]
-
Role of Heteroatoms and π-Electrons: The BMT molecule possesses a wealth of active sites for adsorption. The lone electron pairs on the two ring nitrogen atoms, the ring sulfur atom, and the two exocyclic sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[4] Additionally, the π-electrons of the thiadiazole ring can interact with the metal surface.
-
Adsorption and Film Formation: In an acidic solution, the steel surface is typically positively charged. BMT molecules can get protonated, but the primary mechanism involves the direct sharing of electrons from the sulfur and nitrogen atoms with the iron surface, leading to strong chemical adsorption (chemisorption). This process is spontaneous, as indicated by negative free energy of adsorption (ΔG°ads) values observed in similar systems.[6][7]
-
The Barrier Effect: The adsorbed BMT molecules form a dense, protective film on the mild steel surface. This film acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution (2H⁺ + 2e⁻ → H₂), thus significantly reducing the overall corrosion rate.[1] Because it impedes both reactions, BMT is classified as a mixed-type inhibitor.[2][6]
References
- 1. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments [mdpi.com]
Application Notes & Protocols: Investigating the Anticancer Properties of 2,5-Disubstituted-1,3,4-Thiadiazoles
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 1,3,4-Thiadiazoles in Oncology
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] This versatile core is a bioisostere of pyrimidine, a fundamental component of nucleobases, which may explain its ability to interfere with DNA synthesis and other critical cellular processes.[3][4] The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with intracellular biological targets.[2][5]
Among the various isomers, derivatives substituted at the 2 and 5 positions are particularly prominent in the development of novel anticancer agents.[6][7] These compounds have demonstrated a wide spectrum of antitumor activities, including the ability to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and target specific molecular pathways crucial for cancer progression.[1] Preclinical studies have reported potent cytotoxicity of these derivatives against a range of human cancer cell lines, such as breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562).[1][8][9] This document serves as a technical guide, providing both the mechanistic context and detailed protocols for the synthesis and evaluation of 2,5-disubstituted-1,3,4-thiadiazoles as potential anticancer therapeutics.
Core Mechanisms of Anticancer Action
The anticancer efficacy of 2,5-disubstituted-1,3,4-thiadiazoles is not attributed to a single mode of action but rather to their ability to modulate multiple key cellular targets and pathways involved in oncogenesis.
-
Enzyme Inhibition : A primary mechanism involves the inhibition of enzymes critical for cancer cell survival and proliferation.
-
Kinase Inhibition : Many thiadiazole derivatives have been found to inhibit protein kinases, such as tyrosine kinases (e.g., EGFR, HER-2, Abl), which are central to the signaling pathways that regulate cell growth.[1][9] By blocking these kinases, the compounds disrupt abnormal cancer cell signaling.[1][10]
-
Carbonic Anhydrase (CA) Inhibition : Certain derivatives act as inhibitors of human carbonic anhydrase, a zinc metalloenzyme involved in pH regulation, which is often dysregulated in tumors.[5]
-
Other Enzymes : Other targeted enzymes include topoisomerases, DNA polymerases, and histone deacetylases (HDACs), leading to disruptions in DNA replication, cell cycle arrest, and activation of tumor suppressor genes.[1]
-
-
Induction of Apoptosis : A hallmark of effective anticancer agents is the ability to induce programmed cell death. Thiadiazole derivatives achieve this by modulating the expression of key apoptotic proteins.[1][8] They can increase the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) and activate caspases (e.g., Caspase-3, -8, -9), the executioner enzymes of apoptosis.[3][8][11]
-
Cell Cycle Arrest : These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific phases like G2/M or sub-G1.[10] This prevents cancer cells from dividing and proliferating.[1]
-
Anti-Angiogenic Properties : Some studies indicate that 1,3,4-thiadiazole derivatives can inhibit angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[1]
Below is a diagram illustrating the multifaceted mechanisms of action.
Summary of In Vitro Efficacy
The potency of 2,5-disubstituted-1,3,4-thiadiazoles is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). The table below summarizes the activity of representative compounds from various studies.
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Ciprofloxacin-derived (1h) | SKOV-3 (Ovarian) | 3.58 | [6] |
| Ciprofloxacin-derived (1l) | A549 (Lung) | 2.79 | [6] |
| Honokiol derivative (8a) | Various (7 lines) | 1.62 - 4.61 | [6] |
| Pyridine derivative (18a-h) | HCT-116 (Colon) | 2.03 - 37.56 | [6] |
| Piperazine derivative (14a-c) | MCF-7 (Breast) | 2.32 - 8.35 | [6] |
| 4-Chlorobenzyl disulfide (43) | MCF-7 (Breast) | 1.78 | [8] |
| 4-Chlorobenzyl disulfide (43) | A549 (Lung) | 4.04 | [8] |
| Nitrothiazole derivative (2) | K562 (Leukemia) | 7.4 (Abl Kinase) | [8][9] |
| Benzenesulfonylmethyl (2g) | LoVo (Colon) | 2.44 | [4] |
| Benzenesulfonylmethyl (2g) | MCF-7 (Breast) | 23.29 | [4] |
| Nitro-substituted (3c) | MCF-7 (Breast) | 35.81 | [12] |
Application Notes & Experimental Protocols
This section provides standardized, step-by-step protocols for the synthesis and biological evaluation of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives.
General Workflow for Compound Evaluation
The screening process follows a logical progression from synthesis to detailed mechanistic studies.
Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes a common method for synthesizing the 1,3,4-thiadiazole core via cyclization of a thiosemicarbazide precursor.[13]
Rationale : The reaction of an aromatic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) is a robust and widely used method for forming the 1,3,4-thiadiazole ring.[13] POCl₃ facilitates the intramolecular cyclization and dehydration required to form the stable heterocyclic system.
Materials :
-
Substituted aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphoryl chloride (POCl₃) (5-10 mL per gram of acid)
-
Methanol or Ethanol
-
Ice bath
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure :
-
In a round bottom flask, create a mixture of the desired substituted aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Place the flask in an ice bath and slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring. Caution : This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Gently reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate. If the solution is acidic, neutralize it with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until the precipitation is complete.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
-
Dry the final product under a vacuum. Confirm the structure using NMR, Mass Spectrometry, and IR spectroscopy.[14]
Protocol 2: In Vitro Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]
Rationale : Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials :
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., Vero) for selectivity assessment.[11]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[4][12]
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization : Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis induction and cell cycle distribution.[11][15]
Rationale :
-
Apoptosis : Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic or necrotic cells.
-
Cell Cycle : PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials :
-
Cancer cells treated with the test compound (at its IC50 concentration) for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
PBS, Binding Buffer, Centrifuge
Procedure :
-
Cell Preparation : Culture and treat cells as described for the MTT assay in 6-well plates. Include both floating and adherent cells by collecting the supernatant and trypsinizing the attached cells.
-
Wash the collected cells twice with ice-cold PBS.
-
For Apoptosis :
-
Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
For Cell Cycle :
-
Fix the washed cells in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a PI/RNase staining buffer and incubate for 30 minutes at 37°C.
-
-
Flow Cytometry : Analyze the samples on a flow cytometer. For apoptosis, quadrants can be set to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For the cell cycle, a histogram of PI fluorescence intensity will reveal the distribution of cells in different phases.[15]
Future Perspectives
The field of 2,5-disubstituted-1,3,4-thiadiazoles continues to be a promising area for anticancer drug discovery.[2][16] Future research should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Combining these agents with existing chemotherapeutics could also be a viable strategy to overcome drug resistance.[1] While many derivatives show significant in vitro activity, further in vivo studies in relevant animal models are crucial to validate their therapeutic potential and advance them toward clinical trials.[5][11][17]
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Anticonvulsant Activity of 1,3,4-Thiadiazole Compounds
I. Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[3][4] In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is recognized as a "privileged scaffold." This five-membered heterocycle is a cornerstone in the structure of various biologically active compounds, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and notably, anticonvulsant activities.[1][5][6][7]
The established presence of this moiety in marketed drugs like the carbonic anhydrase inhibitor Acetazolamide, which is used to treat certain types of seizures, provides a strong rationale for its exploration in modern anticonvulsant drug discovery.[5][8] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the core principles, validated protocols, and critical insights necessary for the synthesis, characterization, and preclinical evaluation of novel 1,3,4-thiadiazole derivatives as potential anticonvulsant agents.
II. Mechanistic Insights & Pharmacophore Model
A deep understanding of the mechanism of action is crucial for rational drug design. The anticonvulsant effect of 1,3,4-thiadiazole derivatives is primarily attributed to their interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain.
Primary Mechanism: Positive Allosteric Modulation of GABA-A Receptors
The leading hypothesis is that these compounds enhance GABAergic inhibition.[1][8] Epilepsy is often associated with an imbalance between excitatory and inhibitory neurotransmission. By potentiating the effect of GABA at the GABA-A receptor, 1,3,4-thiadiazole derivatives facilitate the influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thereby suppressing seizure propagation.[1][8]
Pharmacophoric Requirements for Activity
Structure-activity relationship (SAR) studies have identified several key features essential for the anticonvulsant activity of this class of compounds[7][8]:
-
Hydrophobic Aryl Ring (A): A lipophilic aromatic or heteroaromatic ring, which is crucial for binding to hydrophobic pockets within the receptor.
-
Hydrogen Bonding Domain (HBD): One or more groups capable of forming hydrogen bonds, which help anchor the molecule in the binding site. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.
-
Electron Donor Group (D): An electron-rich feature that contributes to the electronic profile necessary for receptor interaction.
-
Distal Hydrophobic Site (C): An additional hydrophobic region that can further enhance binding affinity and potency.
III. General Synthesis and Characterization Workflow
The synthesis of a diverse library of 1,3,4-thiadiazole derivatives is the foundational step in the discovery process. While numerous specific synthetic routes exist, a common and versatile approach involves the cyclization of thiosemicarbazide precursors.
Characterization Rationale: Structural confirmation of the synthesized compounds is non-negotiable for data integrity. A combination of spectroscopic techniques is employed:
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C-S) and confirm the formation of the heterocyclic ring.[8][9]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides detailed information about the chemical environment of protons and carbons, respectively, allowing for unambiguous structural elucidation of the final products.[9][10][11][12]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[1]
IV. Preclinical Evaluation: In Vivo Screening Protocols
Animal models are indispensable for evaluating the anticonvulsant potential and safety profile of new chemical entities.[2][13] The following protocols for acute seizure models are widely accepted and have high predictive validity for clinical efficacy.[14]
Workflow for In Vivo Anticonvulsant Screening
Protocol 1: Maximal Electroshock (MES) Seizure Test
Principle: The MES test is a model for generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizure discharge through neural circuits.[15][16] Efficacy in this model often correlates with the ability to block voltage-gated sodium channels.[17]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animals: Male mice (e.g., ICR-CD-1, 20-30 g) or rats (e.g., Sprague-Dawley, 100-150 g).[16][18]
-
Procedure:
-
Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[18][19]
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.). Test at the predetermined time of peak effect (typically 30-60 minutes for i.p. administration).[19]
-
Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal to minimize discomfort.[16]
-
Electrode Placement: Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Stimulation: Deliver a high-frequency electrical stimulus.[19]
-
Observation: Immediately after stimulation, observe the animal for the characteristic seizure pattern: a tonic phase with flexion followed by extension of the hindlimbs, and then a clonic phase.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[16][18]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Principle: The scPTZ test is a model for absence and myoclonic seizures. It identifies compounds that can raise the seizure threshold.[14][15] Efficacy in this model is often associated with activity at T-type calcium channels or enhancement of GABAergic transmission.
-
Apparatus: Standard animal observation chambers, syringes.
-
Animals: Male mice (20-30 g).
-
Reagent: Pentylenetetrazole (PTZ) dissolved in 0.9% saline. The solution should be prepared fresh on the day of the experiment.[20][21]
-
Procedure:
-
Acclimation & Drug Administration: Follow the same procedure as in the MES test.
-
PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) via a subcutaneous injection in the loose skin of the neck.[13][22]
-
Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.[21]
-
Seizure Scoring: Score the seizure severity using a standardized scale. A common scale is:
-
Score 0: No response.
-
Score 1: Ear and facial twitching.
-
Score 2: Myoclonic jerks, head nodding.
-
Score 3: Forelimb clonus.
-
Score 4: Clonic seizures with rearing and falling.
-
Score 5: Generalized tonic-clonic seizure with loss of posture.
-
Score 6: Death.[21]
-
-
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure (i.e., a score less than 4 or 5, depending on the lab's criteria) within the 30-minute observation period.
-
Data Analysis: Calculate the ED50 as described for the MES test.
Protocol 3: Rotarod Test for Neurotoxicity
Principle: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity). This is crucial for establishing a therapeutic window.[23][24]
-
Apparatus: A rotarod apparatus (a rotating rod).
-
Animals: Male mice (20-30 g).
-
Procedure:
-
Training: Prior to the test day, train the animals to stay on the rotating rod (e.g., at 10 rpm) for at least 1-2 minutes over 2-3 trials.[19]
-
Drug Administration: On the test day, administer the test compound or vehicle to different groups of animals.
-
Testing: At the time of peak effect, place each animal on the rotarod, which is rotating at a challenging speed (e.g., 20-30 rpm).
-
Observation: Record the time each animal remains on the rod, up to a pre-defined cut-off time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod.
-
-
Endpoint: Motor impairment is indicated by the inability of the animal to remain on the rod for the cut-off time.
-
Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated. The Protective Index (PI) is then determined as the ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI indicates a wider and safer therapeutic window.[19][25]
V. Data Summary & Structure-Activity Relationships (SAR)
The systematic evaluation of synthesized compounds allows for the elucidation of SAR, guiding the design of more potent and less toxic analogues. Below is a summary table of representative data for hypothetical 1,3,4-thiadiazole derivatives.
| Compound ID | R1 Substituent | R2 Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| STD-1 (Phenytoin) | - | - | 9.5 | >300 | 68 | 7.2 |
| STD-2 (Valproate) | - | - | 272 | 126.8 | >400 | >1.5 |
| TH-01 | H | Phenyl | 45.2 | 88.1 | >300 | >6.6 |
| TH-02 | H | 4-Chlorophenyl | 28.5 | 55.4 | >300 | >10.5 |
| TH-03 | H | 2,4-Dichlorophenyl | 19.8 | 41.2 | 150 | 7.6 |
| TH-04 | H | 4-Methoxyphenyl | 35.1 | 70.3 | >300 | >8.5 |
| TH-05 | Methyl | 4-Chlorophenyl | 32.0 | 61.5 | 250 | 7.8 |
Note: Data is illustrative and compiled based on trends observed in the literature. Actual values will vary.[8][15]
Key SAR Insights:
-
Aromatic Substitution: The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring at the C5 position generally enhances anticonvulsant activity (compare TH-01 vs. TH-02 and TH-03).[8] This suggests that modulation of the electronic properties of the aryl ring is critical for potent receptor interaction.
-
Lipophilicity: Increased lipophilicity, often achieved by adding halogen atoms, can improve blood-brain barrier penetration and, consequently, potency. However, excessive lipophilicity can also lead to increased neurotoxicity, as seen with the dichlorophenyl substitution in TH-03.[1][8]
-
Substitution at C2: The nature of the substituent at the C2 position also influences activity. Small alkyl groups (TH-05) may be well-tolerated, but larger or more complex groups can either enhance or diminish activity depending on their interaction with the receptor.
VI. Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold remains a highly promising platform for the development of novel anticonvulsant agents.[8][26] Its synthetic accessibility, favorable pharmacophoric features, and proven efficacy in robust preclinical models underscore its therapeutic potential. The protocols and insights provided in this guide offer a validated framework for the systematic discovery and evaluation of new derivatives.
Future research should focus on:
-
Lead Optimization: Fine-tuning the structure of highly potent compounds (e.g., those with a high Protective Index) to further improve efficacy and reduce toxicity.
-
Mechanism Elucidation: Moving beyond acute models to investigate the efficacy of lead compounds in chronic models of epilepsy, such as the kindling model, which better mimics the human condition of pharmacoresistant epilepsy.[14][22][27]
-
Target Deconvolution: Employing advanced techniques to confirm the molecular targets (e.g., specific GABA-A receptor subunits, ion channels) to better understand the precise mechanism of action.
By integrating rational design, robust synthesis, and rigorous preclinical testing, the scientific community can continue to unlock the potential of 1,3,4-thiadiazole chemistry to deliver the next generation of antiepileptic therapies.
VII. References
-
Verma, A., Khatoon, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. Available at: --INVALID-LINK--
-
Verma, A., Khatoon, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. National Institutes of Health (NIH). Available at: --INVALID-LINK--
-
Siddiqui, N., et al. (2015). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy. Available at: --INVALID-LINK--
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available at: --INVALID-LINK--
-
Chapleo, C. B., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed. Available at: --INVALID-LINK--
-
Shafieq, S., et al. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem. Available at: --INVALID-LINK--
-
Castaneda, G., et al. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice. BenchChem. Available at: --INVALID-LINK--
-
Löscher, W. (2016). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: --INVALID-LINK--
-
Siddiqui, N., et al. (2015). 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Semantic Scholar. Available at: --INVALID-LINK--
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: --INVALID-LINK--
-
MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available at: --INVALID-LINK--
-
Kharb, R., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central (PMC). Available at: --INVALID-LINK--
-
White, H. S., & Barker-Haliski, M. L. (2016). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. Sci-Hub. Available at: --INVALID-LINK--
-
ResearchGate. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. PubMed. Available at: --INVALID-LINK--
-
Qaddoumi, M. G., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: --INVALID-LINK--
-
JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments (JoVE). Available at: --INVALID-LINK--
-
BenchChem. (2025). Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols. BenchChem. Available at: --INVALID-LINK--
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments (JoVE). Available at: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. IJPSR. Available at: --INVALID-LINK--
-
Karakuş, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Ceylan, Ş., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: --INVALID-LINK--
-
MDPI. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. Available at: --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Andes, D. R., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Bhattacharya, S., et al. (2019). Evaluation of Anticonvulsant Activity and Toxicity Screening of Semicarbazones Derived from Quinazolinone Scaffold. Ingenta Connect. Available at: --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. Available at: --INVALID-LINK--
-
Baraban, S. C., et al. (2005). Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. Company of Biologists Journals. Available at: --INVALID-LINK--
-
Al-Abdullah, E. S., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Wujec, M., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). MDPI. Available at: --INVALID-LINK--
References
- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. arjonline.org [arjonline.org]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 22. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Anticonvulsant Activity and Toxicity Screening of S...: Ingenta Connect [ingentaconnect.com]
- 26. 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents | Semantic Scholar [semanticscholar.org]
- 27. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes & Protocols: The Role of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole in Agricultural Systems
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, agronomists, and environmental scientists on 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole (BMT). This document moves beyond a simple overview to detail the compound's origin as a key transformation product of the soil fumigant dazomet, its distinct biological activities, and its overall significance in agricultural chemistry. We provide detailed protocols for in-vitro bioassays and soil analysis, alongside an exploration of BMT's mechanism of action and environmental fate. The objective is to equip professionals with the necessary knowledge and methodologies to accurately study and interpret the role of BMT in soil ecosystems following fumigation practices.
Introduction: Beyond a Simple Metabolite
This compound (BMT) is a sulfur-containing heterocyclic compound that has garnered attention in agricultural science. Crucially, BMT is not typically applied directly to fields as an active ingredient. Instead, its primary relevance stems from its formation in soil following the application of the fumigant dazomet . Dazomet is a broad-spectrum soil sterilant used to control nematodes, fungi, insects, and weeds before planting high-value crops. Upon contact with moist soil, dazomet decomposes into the highly volatile and biocidal methyl isothiocyanate (MITC) , which is the principal agent of fumigation.
However, the decomposition process is complex and can yield other, more stable byproducts, with BMT being a significant, albeit lesser-known, secondary product. Understanding the formation, bioactivity, and fate of BMT is therefore critical for a complete assessment of dazomet's efficacy and its environmental impact. This guide elucidates the dual role of BMT: a contributor to the overall pesticidal activity of dazomet treatments and a potential environmental residue.
Genesis of BMT in Agricultural Soil
The formation of BMT is a direct consequence of dazomet degradation under specific soil conditions. The process can be understood as a secondary pathway branching from the primary generation of the main active agent, MITC.
-
Dazomet Application & Hydrolysis: Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is introduced to the soil as a granular solid.
-
Formation of the Primary Biocide (MITC): In the presence of soil moisture, dazomet hydrolyzes to form MITC. This is the intended and primary biocidal pathway.
-
Dimerization and Transformation: A portion of the reactive intermediates can follow an alternative pathway. Under certain conditions, which may include specific pH levels and microbial activity, intermediates can dimerize and subsequently transform into the more stable BMT molecule.
The efficiency of this conversion and the resulting concentration of BMT in the soil are influenced by several factors:
-
Soil Moisture: Essential for the initial breakdown of dazomet.
-
Soil Temperature: Affects the rate of all chemical reactions involved.
-
Organic Matter: Can influence adsorption and microbial activity, altering degradation pathways.
-
Soil pH: Can shift the equilibrium between the formation of MITC and other byproducts.
Caption: Formation pathway of BMT from the soil fumigant dazomet.
Biological Activity & Spectrum
While MITC is a volatile, fast-acting biocide, BMT is a more stable compound with its own distinct spectrum of activity. Its presence can prolong the suppressive effect in the soil long after the highly volatile MITC has dissipated.
Nematicidal Activity
BMT has demonstrated significant efficacy against plant-parasitic nematodes. Its mode of action is different from the acute toxicity of MITC, potentially involving the disruption of specific enzymatic processes rather than general cell destruction. This makes it a key contributor to the overall nematode control observed after dazomet application. Research has shown it to be particularly effective against root-knot nematodes (Meloidogyne spp.).
Fungicidal and Fungistatic Effects
BMT also exhibits strong activity against a range of soil-borne fungal pathogens. It has been shown to inhibit the mycelial growth of fungi such as Fusarium oxysporum, Rhizoctonia solani, and Sclerotinia sclerotiorum. This fungistatic or fungicidal action helps create a disease-suppressive soil environment, protecting newly planted crops from damping-off and root rot diseases. The stability of BMT compared to MITC means this protective effect can persist for a longer duration.
Data Summary: Comparative Efficacy
The following table summarizes representative data on the biological activity of BMT. Note that these values can vary based on the specific isolate and experimental conditions.
| Target Organism | Compound | Bioassay Type | Efficacy Metric (EC₅₀ / LC₅₀) | Reference |
| Meloidogyne incognita | BMT | In vitro mortality | ~5-10 µg/mL | |
| Fusarium oxysporum | BMT | Mycelial growth inhibition | ~1-5 µg/mL | |
| Rhizoctonia solani | BMT | Mycelial growth inhibition | ~2-8 µg/mL | |
| Meloidogyne incognita | MITC | In vitro mortality | ~1-2 µg/mL | General Knowledge |
EC₅₀/LC₅₀ values are approximate ranges synthesized from literature for illustrative purposes.
Experimental Protocols for BMT Analysis
The following protocols are designed for researchers investigating the formation and activity of BMT. Adherence to safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, is mandatory.
Protocol 1: In Vitro Nematicidal Bioassay of BMT
Objective: To determine the median lethal concentration (LC₅₀) of BMT against a target nematode species (e.g., Meloidogyne incognita second-stage juveniles, J2).
Materials:
-
Technical grade this compound (BMT)
-
Acetone or DMSO (solvent)
-
Pluronic F-127 or Tween 20 (surfactant)
-
Sterile deionized water
-
Nematode culture (M. incognita J2)
-
24-well microtiter plates
-
Microscope (inverted or dissecting)
-
Pipettes and sterile tips
-
Incubator set to 25°C
Procedure:
-
Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of BMT in your chosen solvent (e.g., acetone). Causality Note: A high-concentration stock in a water-miscible organic solvent is necessary because BMT has low water solubility.
-
Working Solutions: Perform serial dilutions of the stock solution in sterile water containing a surfactant (e.g., 0.1% Pluronic F-127) to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL). The surfactant prevents BMT from precipitating out of the aqueous solution.
-
Nematode Suspension: Prepare a suspension of J2 nematodes in sterile water and adjust the concentration to approximately 100-150 J2 per 100 µL.
-
Assay Setup:
-
To each well of a 24-well plate, add 400 µL of the appropriate BMT working solution.
-
Include a solvent control (water + solvent + surfactant at the highest concentration used) and a negative control (water + surfactant only).
-
Add 100 µL of the nematode suspension to each well. The final volume is 500 µL.
-
Set up three to four replicates for each concentration and control.
-
-
Incubation: Seal the plate with a lid or paraffin film to prevent evaporation and incubate at 25°C in the dark for 48-72 hours. Causality Note: Incubation in the dark prevents potential photodegradation of the compound.
-
Mortality Assessment:
-
After incubation, observe the nematodes under a microscope.
-
Nematodes are considered dead if they are straight and do not respond when prodded with a fine needle or probe.
-
Count the number of motile and non-motile (dead) nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Use probit analysis or a similar statistical method to calculate the LC₅₀ value and its 95% confidence intervals.
-
Application Notes and Protocols: 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole in Materials Science
Foreword for the Modern Researcher
Welcome to a comprehensive technical guide on the applications of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole in materials science. This document is crafted for researchers, scientists, and professionals in drug development, moving beyond a simple recitation of facts to provide a deep, actionable understanding of this versatile molecule. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. Our goal is to empower you with not just the "how," but the "why," fostering innovation in your own work.
Introduction to this compound: A Molecule of Growing Importance
This compound is a sulfur-containing heterocyclic compound that has garnered significant interest in the field of materials science. Its unique electronic structure, characterized by the presence of multiple sulfur and nitrogen atoms, imparts a range of desirable properties. These include excellent corrosion inhibition capabilities, the ability to act as a ligand in the formation of metal-organic frameworks (MOFs), and interesting electrochemical behavior. The methylsulfanyl groups (-SCH₃) further enhance its functionality, contributing to its solubility and interaction with various substrates.
This guide will explore the synthesis of this compound and delve into its key applications, providing detailed protocols for its use and characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2,5-dimercapto-1,3,4-thiadiazole. The foundational principle of this synthesis is the alkylation of the thiol groups.
Synthesis of the Precursor: 2,5-Dimercapto-1,3,4-thiadiazole
The precursor, 2,5-dimercapto-1,3,4-thiadiazole, can be synthesized from hydrazine hydrate and carbon disulfide in the presence of a base.
Protocol 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole [1]
| Step | Procedure | Rationale |
| 1 | In a well-ventilated fume hood, cool a solution of sodium hydroxide. | The reaction is exothermic, and cooling helps to control the reaction rate. |
| 2 | In an inert gas atmosphere (e.g., nitrogen or argon), mix hydrazine hydrate, carbon disulfide, and the cooled sodium hydroxide solution in a molar ratio of approximately 1:2.2-2.4:1.55-1.95. | The inert atmosphere prevents unwanted side reactions. The specific molar ratios are optimized for high yield. |
| 3 | Stir the reaction mixture to obtain a solution containing the salt of 2,5-dimercapto-1,3,4-thiadiazole. | Stirring ensures homogeneity and complete reaction. |
| 4 | Slowly add a neutralizing acid (e.g., 5-85% sulfuric acid, 5-25% hydrochloric acid, or 5-85% acetic acid) to the reaction mixture at a temperature between 10-60°C. | Neutralization protonates the thiolate salt, causing the desired product to precipitate. |
| 5 | Filter the resulting precipitate and wash it thoroughly with water to remove any remaining salts. | Filtration isolates the solid product. |
| 6 | Dry the product under vacuum to obtain 2,5-dimercapto-1,3,4-thiadiazole as a solid. | Vacuum drying removes residual water without decomposing the product. |
Alkylation to this compound
The final product is obtained by the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a methylating agent.
Protocol 2: Synthesis of this compound [2]
| Step | Procedure | Rationale |
| 1 | Dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). | DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and the subsequent reaction. |
| 2 | Add a base, such as potassium carbonate (K₂CO₃) (2.2 equivalents), to the solution. | The base deprotonates the thiol groups, forming the more nucleophilic thiolate anions. |
| 3 | Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (2.2 equivalents), dropwise to the reaction mixture. | The methylating agent undergoes nucleophilic substitution with the thiolate anions to form the desired S-methylated product. |
| 4 | Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC). | Stirring ensures proper mixing, and monitoring the reaction by Thin Layer Chromatography (TLC) allows for the determination of the reaction endpoint. |
| 5 | Pour the reaction mixture into ice-water to precipitate the product. | The product is typically insoluble in water, leading to its precipitation. |
| 6 | Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound. | Recrystallization is a purification technique to remove any impurities. |
Diagram 1: Synthesis of this compound
References
- 1. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating the Corrosion Inhibition Efficiency of Thiadiazole Derivatives
For Researchers, Scientists, and Professionals in Materials Science and Chemical Development
Abstract
Corrosion poses a significant threat to the longevity and integrity of metallic infrastructure, incurring substantial economic losses. Organic corrosion inhibitors are a primary defense, with thiadiazole derivatives emerging as a highly effective class of compounds. This efficacy stems from their unique molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[1][2] This application note provides a comprehensive, multi-faceted protocol for the rigorous evaluation of thiadiazole derivatives as corrosion inhibitors. It moves beyond a simple recitation of steps to explain the scientific rationale behind the integration of gravimetric, electrochemical, and surface analysis techniques. By following this guide, researchers can generate robust, reproducible, and mechanistically insightful data to validate the performance of novel inhibitor candidates.
The Mechanism of Thiadiazole-Based Corrosion Inhibition
Thiadiazole derivatives owe their corrosion inhibition capabilities to their distinct chemical structure: a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and π-electrons.[3] This configuration provides multiple active centers for adsorption onto a metal surface, which is the fundamental principle of their protective action.[1][2]
The inhibition mechanism proceeds via the following steps:
-
Diffusion: The thiadiazole molecules diffuse from the bulk solution to the metal/corrosive medium interface.
-
Adsorption: The molecules adsorb onto the metal surface. This is the critical step and can occur through:
-
Physisorption: Electrostatic interaction between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Coordinate covalent bonding formed by the sharing of lone pair electrons from the nitrogen and sulfur heteroatoms with the vacant d-orbitals of the metal atoms (e.g., iron).[3][4] The π-electrons of the thiadiazole ring also contribute to this bonding.[1]
-
-
Barrier Formation: The adsorbed molecules form a dense, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive ions (e.g., H⁺, Cl⁻) in the solution and blocking the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[1][3]
Because they impede both anodic and cathodic reactions, thiadiazole derivatives are typically classified as mixed-type inhibitors .[1][4][5][6]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. emerald.com [emerald.com]
- 5. Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4 | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance your synthetic success.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am planning to synthesize a 2,5-disubstituted-1,3,4-thiadiazole. Which synthetic route is the most reliable?
A1: The choice of synthetic route depends on the availability of your starting materials, the desired substitution pattern, and the scale of your reaction. Several robust methods exist, each with distinct advantages and disadvantages.[1]
-
From Thiosemicarbazide and Carboxylic Acids: This is a classical and straightforward approach, particularly for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[2] It involves the acylation of thiosemicarbazide followed by cyclodehydration, often mediated by strong acids like H₂SO₄, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2][3] This method is cost-effective due to readily available starting materials.[1]
-
From Acylhydrazides and a Thionating Agent: This route is highly versatile for a broader range of 2,5-disubstituted thiadiazoles. The use of Lawesson's reagent is common for the thionation and subsequent cyclization of N,N'-diacylhydrazines, often providing high yields.[4][5][6] One-pot versions of this reaction starting from aryl hydrazides and aldehydes have also been developed, enhancing efficiency.[2][7]
-
Modern Approaches: Newer methods, such as the acid-catalyzed cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides, offer mild reaction conditions and high efficiency.[8][9]
For a comparative overview, please refer to the table below:
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| From Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, PPA; Heat/Microwave | 2-10 hours | 60-95% | Readily available starting materials, straightforward procedure.[1] | Often requires harsh reagents and high temperatures; may have limited substrate scope.[1] |
| From Acylhydrazides | Aryl Hydrazide, Aldehyde | Lawesson's Reagent, Toluene, Reflux | 2-12 hours | 75-97% | High yields, good functional group tolerance.[1] | Lawesson's reagent can be challenging to handle; H₂S byproduct. |
Q2: My reaction to form a 2-amino-5-substituted-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid is giving me a complex mixture of products. What could be the issue?
A2: A common issue in this synthesis is the competing formation of a 1,2,4-triazole derivative. The regioselectivity of the cyclization of the acylthiosemicarbazide intermediate is highly dependent on the reaction conditions.
-
Acidic conditions strongly favor the formation of the desired 1,3,4-thiadiazole . The acid protonates the oxygen of the carbonyl group, making it a better leaving group (as water) after the intramolecular nucleophilic attack by the sulfur atom.
-
Basic conditions , on the other hand, promote the formation of the isomeric 1,2,4-triazole . The base deprotonates one of the nitrogen atoms, which then acts as the nucleophile to attack the carbonyl carbon.[10]
Therefore, to ensure the selective synthesis of the 1,3,4-thiadiazole, it is crucial to maintain acidic conditions throughout the reaction.[3][10]
Troubleshooting Guide: Low Yield or No Product
A low or negligible yield of the desired 2,5-disubstituted-1,3,4-thiadiazole is a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Low or No Yield of the Desired 1,3,4-Thiadiazole Product
Symptoms: After the reaction and work-up, little to no solid product is obtained. TLC analysis of the crude reaction mixture shows the presence of starting materials and/or multiple unidentified spots, with a faint or absent spot for the expected product.
Possible Causes and Solutions:
-
Inefficient Dehydrating/Cyclizing Agent:
-
Causality: The cyclization step is a dehydration reaction that requires the efficient removal of a water molecule to drive the equilibrium towards the product. An insufficient amount or a suboptimal choice of the dehydrating agent can lead to an incomplete reaction.[3]
-
Troubleshooting Steps:
-
Choice of Agent: For the synthesis from thiosemicarbazides, strong dehydrating agents like concentrated H₂SO₄, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are generally effective.[3] Polyphosphate ester (PPE) is a milder alternative that can also be used.[11]
-
Quantity: Ensure that the appropriate stoichiometry of the dehydrating agent is used. For instance, in PPE-mediated synthesis, a significant excess of PPE (e.g., 20g per 5 mmol of carboxylic acid) may be necessary for the reaction to proceed.[11]
-
Freshness: Dehydrating agents can lose their potency over time due to moisture absorption. Use freshly opened or properly stored reagents.
-
-
-
Suboptimal Reaction Temperature:
-
Causality: Many cyclization reactions have a significant activation energy barrier and therefore require heating. However, excessive heat can lead to the decomposition of starting materials or the desired product.[3]
-
Troubleshooting Steps:
-
Consult Literature: Refer to established protocols for the specific substrates you are using to determine the optimal temperature range.
-
Gradual Heating: If the reaction is not proceeding at a lower temperature, gradually increase the heat while monitoring the reaction progress by TLC.
-
Microwave Synthesis: Consider using microwave irradiation, which can often accelerate the reaction and improve yields, sometimes even under solvent-free conditions.[6][12]
-
-
-
Poor Quality of Starting Materials:
-
Causality: Impurities in the starting materials (e.g., carboxylic acid, thiosemicarbazide, or acylhydrazine) can inhibit the reaction or lead to the formation of side products.[3]
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your starting materials by measuring their melting point or using analytical techniques like NMR spectroscopy.
-
Purification: If necessary, purify the starting materials before use. Carboxylic acids can often be recrystallized, and other starting materials may be purified by column chromatography.
-
-
-
Incomplete Reaction Time:
-
Causality: The reaction may simply not have been allowed to run to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: The most reliable way to determine the optimal reaction time is to monitor its progress using Thin Layer Chromatography (TLC).[2] The reaction should be stopped once the starting material spot has disappeared or is no longer diminishing in intensity.
-
-
Workflow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
Common side products in the synthesis of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on the identification and mitigation of side products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower your experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route to this compound and what are the critical steps?
The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by the S-methylation of DMTD.
Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This step typically involves the reaction of hydrazine with carbon disulfide in a basic medium.[1][2][3] The base, such as potassium hydroxide or sodium hydroxide, is crucial for the initial reaction to proceed.[2] The reaction is usually performed in a solvent like ethanol.[4][5]
Step 2: S-methylation of DMTD
The synthesized DMTD is then subjected to S-methylation using a suitable methylating agent, most commonly methyl iodide, in the presence of a base to deprotonate the thiol groups.[6][7] This results in the formation of the desired this compound. The stoichiometry of the methylating agent is a critical parameter in this step to ensure dimethylation.[2]
FAQ 2: I am seeing a significant amount of a mono-methylated side product in my final reaction mixture. What is causing this and how can I avoid it?
Issue: The presence of 2-mercapto-5-(methylsulfanyl)-1,3,4-thiadiazole as a major side product.
Root Cause: The formation of the mono-methylated product is a common issue and is almost always due to one of the following:
-
Insufficient Methylating Agent: The stoichiometry of the methylating agent (e.g., methyl iodide) to the DMTD is critical. If less than two equivalents of the methylating agent are used, or if some of it is consumed by side reactions, incomplete methylation will occur.
-
Inadequate Base: A sufficient amount of a suitable base is required to deprotonate both thiol groups of DMTD, making them nucleophilic for the reaction with the methylating agent. If the base is not strong enough or is used in insufficient quantity, the second deprotonation and subsequent methylation will be slow or incomplete.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to ensure the completion of the second methylation step, which can be slower than the first.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1 | Verify Stoichiometry | Carefully check the molar equivalents of your DMTD, base, and methylating agent. Ensure you are using at least two full equivalents of the methylating agent and the base. It is often beneficial to use a slight excess of the methylating agent (e.g., 2.1-2.2 equivalents). |
| 2 | Optimize Base Addition | The base should be added portion-wise or as a solution to ensure complete deprotonation of both thiol groups. Using a stronger base like potassium carbonate in a polar aprotic solvent like DMF can also drive the reaction to completion.[8] |
| 3 | Monitor the Reaction | Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Spot for the disappearance of the starting material (DMTD) and the mono-methylated intermediate. Continue the reaction until the di-substituted product is the major spot. |
| 4 | Adjust Reaction Conditions | If the reaction is sluggish, consider moderately increasing the temperature. However, be cautious as higher temperatures can sometimes promote other side reactions. |
FAQ 3: My reaction to synthesize the DMTD precursor is giving a low yield and an unidentifiable mixture of products. What could be the side reactions?
Issue: Low yield and complex product mixture during the synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Root Cause: The reaction of hydrazine and carbon disulfide is sensitive to reaction conditions. Several side reactions can occur, leading to a decrease in the yield of the desired DMTD.
-
Formation of Thiocarbohydrazide: Hydrazine can react with the intermediate dithiocarbazinate to form thiocarbohydrazide, especially if there is an excess of hydrazine and the reaction temperature is elevated.[9]
-
Formation of Hydrazinium Dithiocarbazinate: This is an intermediate in the reaction. If the cyclization is incomplete, this salt may precipitate from the reaction mixture, especially at lower temperatures.[9]
-
Oxidative Side Reactions: The thiol groups in the product are susceptible to oxidation, which can lead to the formation of disulfide-linked oligomers or polymers, reducing the yield of the monomeric DMTD. This is more likely if the reaction is exposed to air for extended periods, especially under basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in DMTD synthesis.
Preventative Measures:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature Control | Maintain a low temperature (e.g., 0-10 °C) during the initial addition of carbon disulfide.[6][7] | This helps to control the exothermic reaction and minimize the formation of byproducts like thiocarbohydrazide. |
| Inert Atmosphere | Purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure throughout.[3] | This prevents the oxidation of the thiol groups in the DMTD product, which can form disulfide-linked impurities. |
| Reagent Purity | Use high-purity hydrazine and carbon disulfide. | Impurities can lead to a variety of unknown side products. |
| Reaction Monitoring | Monitor the reaction progress by TLC to ensure the complete consumption of starting materials and the formation of the desired product before workup. | This helps to avoid premature quenching of the reaction, which could leave intermediates like hydrazinium dithiocarbazinate. |
FAQ 4: I have observed some N-methylation in my product. Is this common and how can I suppress it?
Issue: Formation of N-methylated side products.
Root Cause: While S-methylation is generally favored due to the higher nucleophilicity of the thiolate anion, N-methylation on the thiadiazole ring can occur under certain conditions.
-
Harsh Reaction Conditions: Using a very strong base or high temperatures can increase the nucleophilicity of the ring nitrogens, making them more competitive with the sulfur nucleophiles.
-
Choice of Methylating Agent: While methyl iodide typically favors S-alkylation, other methylating agents might have different selectivities.
-
Tautomerism: 2,5-dimercapto-1,3,4-thiadiazole can exist in different tautomeric forms, and under certain pH conditions, a tautomer that exposes a more nucleophilic nitrogen might be present.
Mitigation Strategies:
-
Milder Base: Use a milder base such as potassium carbonate or sodium bicarbonate, which is sufficient to deprotonate the thiols without significantly activating the ring nitrogens.
-
Controlled Temperature: Perform the methylation at room temperature or below to favor the thermodynamically more stable S-methylated product.
-
Solvent Choice: Using a protic solvent like ethanol can help to solvate and stabilize the thiolate anions, enhancing their reactivity towards the methylating agent over the ring nitrogens.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This protocol is a generalized procedure based on common literature methods.[1][2][3]
-
To a stirred solution of potassium hydroxide (2.2 equivalents) in absolute ethanol in a three-necked flask equipped with a dropping funnel and a condenser, add hydrazine hydrate (1 equivalent) while maintaining the temperature at 0-5 °C with an ice bath.
-
Slowly add carbon disulfide (2 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, then gently reflux for 3-4 hours.
-
Cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the DMTD.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure for the S-methylation of DMTD.[6][7]
-
Suspend the synthesized DMTD (1 equivalent) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Add a base (2.2 equivalents), such as potassium carbonate or sodium hydroxide, to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C and add methyl iodide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Mechanistic Overview
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 3. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. echemcom.com [echemcom.com]
- 6. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 7. DE69724909T2 - Process for the preparation of methyldithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Welcome to the technical support guide for 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this compound under common experimental conditions. We will address frequently encountered issues, provide troubleshooting protocols, and explain the underlying chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: What is the general stability profile of this compound?
Answer: this compound is a molecule composed of a stable, aromatic 1,3,4-thiadiazole core with two methylsulfanyl (thioether) groups at the 2 and 5 positions.[1] Its overall stability is dictated by the resilience of these two key features.
-
1,3,4-Thiadiazole Ring: This heterocyclic ring is generally robust and aromatic, lending considerable stability to the molecule under neutral and mildly acidic or basic conditions.[1][2] However, the ring can be susceptible to cleavage under attack by very strong bases.[2]
-
Methylsulfanyl (-S-CH₃) Linkages: These are thioether bonds. Thioethers are significantly more stable than their ester or thioester counterparts. They are generally resistant to hydrolysis under neutral and basic conditions but can be cleaved under strongly acidic conditions, especially at elevated temperatures.[3]
Therefore, the compound is most stable near neutral pH. Significant deviations, particularly towards strong acids, pose the primary risk of degradation.
Q2: My reaction under acidic conditions (e.g., using TFA, strong HCl) is giving low yields or unexpected byproducts. Could the compound be degrading?
Answer: Yes, this is a strong possibility. The thioether linkages are the most probable points of failure under acidic conditions. The degradation proceeds via acid-catalyzed hydrolysis.
Mechanism:
-
Protonation: The sulfur atom of the methylsulfanyl group is protonated by a strong acid (e.g., H₃O⁺). This turns the -SCH₃ group into a better leaving group.
-
Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the carbon atom of the methyl group or, more likely, the carbon atom of the thiadiazole ring bonded to the sulfur.
-
Cleavage: The carbon-sulfur bond breaks, leading to the release of methanethiol (CH₃SH) and the formation of a 2-mercapto-1,3,4-thiadiazole derivative.[3][4] Given the symmetrical nature of the starting material, this can happen at one or both positions.
This degradation pathway is a known reaction type for thioethers and is a critical consideration when designing synthetic steps or formulations in acidic media.[3][4]
Q3: I am running a reaction with a strong base (e.g., NaH, NaOH, LDA) and observing decomposition. What is happening?
Answer: While the thioether bonds are generally stable to bases, the 1,3,4-thiadiazole ring itself can be vulnerable. The literature indicates that the 1,3,4-thiadiazole nucleus is susceptible to ring-opening reactions when exposed to strong bases.[2] This would result in a complex mixture of degradation products as the aromatic core of the molecule fragments.
If your experimental protocol requires basic conditions, it is advisable to use the mildest base compatible with your reaction (e.g., K₂CO₃, Et₃N) and the lowest possible temperature to minimize the risk of ring cleavage.
Q4: During my experiment, I noticed a very strong and unpleasant odor, similar to rotten cabbage or garlic. What is this, and is it dangerous?
Answer: The odor you are detecting is almost certainly methanethiol (CH₃SH) , also known as methyl mercaptan.[5] This is a colorless gas that is a primary degradation product from the cleavage of the methylsulfanyl group, particularly under acidic conditions.[6]
Safety Alert: Methanethiol has an extremely low odor threshold, meaning it can be detected by the human nose at parts-per-billion levels.[7] While it is used as an odorant in natural gas to detect leaks, it is toxic at higher concentrations.[5][6] All experiments where degradation of this compound is possible MUST be conducted in a well-ventilated chemical fume hood.
Q5: How can I monitor the stability of this compound in my experiment?
Answer: The most reliable method is to use analytical chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. You can monitor the reaction over time by taking small aliquots. The appearance of new peaks with different retention times or a decrease in the area of the peak corresponding to your starting material will indicate degradation. Using a UV detector is standard for aromatic heterocycles.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is even more powerful as it combines chromatographic separation with mass identification. It allows you to not only detect degradation but also to identify the mass of the degradation products, which can help confirm the suspected chemical pathway (e.g., identifying the mass of the mono- or di-mercapto derivative).
Troubleshooting Guides and Protocols
This section provides structured workflows to assess compound stability and troubleshoot common experimental problems.
Guide 1: Protocol for Assessing Stability in Acidic Conditions
This protocol uses HPLC analysis to quantify the stability of the compound over time at a specific pH.
Objective: To determine the degradation rate of this compound under defined acidic conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Deionized water
-
HCl or other acid for pH adjustment
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in ACN.
-
Prepare Test Solution: In a volumetric flask, dilute the stock solution with a pre-prepared aqueous acidic buffer (e.g., pH 2.0) to a final concentration of 50 µg/mL. Ensure the final percentage of organic solvent is low enough to not affect the aqueous buffer's pH.
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the test solution into the HPLC system to get the initial peak area for the intact compound.
-
Incubation: Store the test solution at a controlled temperature (e.g., room temperature or 40°C).
-
Time-Point Analysis: Inject aliquots of the test solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. The emergence of new peaks should be noted as evidence of degradation products.
Guide 2: Protocol for Assessing Stability in Basic Conditions
This protocol is analogous to the acidic study but is tailored for basic environments.
Objective: To determine the degradation rate of this compound under defined basic conditions.
Materials:
-
Same as Guide 1, but using NaOH or another base for pH adjustment.
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution as described above.
-
Prepare Test Solution: Dilute the stock solution in an aqueous basic buffer (e.g., pH 12.0) to a final concentration of 50 µg/mL.
-
Time-Point Analysis: Follow steps 3-6 from the acidic stability protocol. Pay close attention to potential ring-opening, which may result in multiple, smaller degradation peaks that may not have strong UV chromophores.
Visualized Mechanisms and Workflows
Proposed Degradation Pathway and Stability Testing Workflow
The following diagrams illustrate the key chemical transformation and the experimental process for stability assessment.
Caption: Proposed mechanism for acid hydrolysis and the general workflow for stability testing.
Data Summary Table
The following table provides a qualitative summary of the expected stability of this compound across a range of pH values at ambient temperature.
| pH Range | Condition | Key Vulnerability | Expected Stability | Recommendation |
| 1 - 3 | Strongly Acidic | Thioether Linkage | Low to Moderate. Degradation likely, especially with heat. | Avoid prolonged exposure. Use lowest possible temperature. Monitor reaction closely. |
| 4 - 6 | Mildly Acidic | Thioether Linkage | Good. Generally stable for typical reaction times. | Considered safe for most applications. |
| 6 - 8 | Neutral | N/A | Excellent. Highest stability is expected in this range. | Ideal for storage and as a reference condition. |
| 9 - 11 | Mildly Basic | Thiadiazole Ring | Good. Generally stable. | Use of inorganic bases like carbonates is preferred over hydroxides. |
| 12 - 14 | Strongly Basic | Thiadiazole Ring | Low to Moderate. Risk of ring-opening increases significantly. | Avoid if possible. Use non-nucleophilic, sterically hindered bases at low temperatures if necessary. |
References
- 1. isres.org [isres.org]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. Methanethiol - Wikipedia [en.wikipedia.org]
- 7. webqc.org [webqc.org]
Technical Support Center: Scale-Up Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Welcome to the comprehensive support guide for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical chemical transformation. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] As such, mastering its synthesis on a larger scale is paramount for advancing drug discovery and development programs.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes for 2,5-disubstituted-1,3,4-thiadiazoles at the lab scale, and how do they translate to scale-up?
A1: The most common laboratory-scale methods involve the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives, and the reaction of acylhydrazines with a thionating agent.[1][4][5]
-
From Thiosemicarbazides: This is a straightforward approach often utilizing dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1][5][6][7] While effective on a small scale, the use of harsh and corrosive reagents like POCl₃ and concentrated acids presents significant challenges during scale-up, including safety concerns, specialized equipment requirements, and difficult work-ups.[1]
-
From Acylhydrazines: This route typically employs a thionating agent, such as Lawesson's Reagent, in a refluxing solvent like toluene.[1] This method often provides high yields and good functional group tolerance.[1] However, the cost and handling of Lawesson's Reagent, as well as the need for stringent control of hydrogen sulfide (H₂S) byproduct, are critical considerations for large-scale production.
Q2: What are the primary challenges when scaling up the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?
A2: The primary challenges in scaling up this synthesis include:
-
Reaction Control and Heat Management: Exothermic reactions, particularly when using strong acids or dehydrating agents, can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Reagent Handling and Stoichiometry: The handling of large quantities of corrosive and hazardous reagents requires specialized equipment and safety protocols. Maintaining precise stoichiometric control is also more challenging in large reactors.
-
Work-up and Purification: Aqueous work-ups can be cumbersome and generate large volumes of waste. Purification by column chromatography, which is common in the lab, is often impractical and expensive at scale.[8] Recrystallization becomes the preferred method for purification.[8]
-
Byproduct Formation: Side reactions, such as the formation of isomeric 1,2,4-triazole-3-thiol derivatives, can become more pronounced at scale, complicating purification and reducing yields.[9]
-
Solvent Selection: Solvents that are suitable for lab-scale synthesis may not be appropriate for large-scale production due to safety, environmental, or cost considerations.
Q3: How can I minimize the formation of the isomeric 1,2,4-triazole-3-thiol byproduct during the cyclization of acylthiosemicarbazides?
A3: The formation of the 1,2,4-triazole-3-thiol isomer is a common side reaction.[9] Its formation is often favored under basic conditions or with prolonged reaction times at elevated temperatures. To minimize this byproduct:
-
Acidic Conditions: Employing acidic cyclization conditions generally favors the formation of the desired 1,3,4-thiadiazole.
-
Control of Reaction Time and Temperature: Careful monitoring of the reaction progress and avoiding unnecessarily long reaction times or excessive heat can help suppress the isomerization.
-
Choice of Dehydrating Agent: The selection of an appropriate dehydrating agent can influence the product distribution. Milder dehydrating agents may offer better selectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired 2,5-Disubstituted-1,3,4-Thiadiazole | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials or Product: Harsh reaction conditions (e.g., excessive heat, strong acids). 3. Side Reactions: Formation of isomeric byproducts or other impurities. 4. Inefficient Work-up or Purification: Loss of product during extraction or recrystallization. | 1. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Consider a moderate increase in temperature or reaction time if starting material persists. 2. Milder Conditions: Explore the use of milder dehydrating agents like methanesulfonic acid.[6] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6] 3. Optimize Conditions: Adjust the pH and temperature to disfavor side product formation. Analyze the crude reaction mixture to identify major byproducts and adjust the strategy accordingly. 4. Work-up/Purification Optimization: Optimize the extraction solvent and pH. For recrystallization, perform a solvent screen to find the ideal solvent system that maximizes recovery of the pure product. Ethanol is a commonly used solvent for recrystallization of these compounds.[8] |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials. 2. Formation of Multiple Byproducts with Similar Polarity to the Product. 3. Product Oiling Out During Recrystallization. | 1. Reaction Completion: Ensure the reaction has gone to completion as monitored by TLC or HPLC.[8] 2. Chromatography/Recrystallization: If column chromatography is necessary, carefully select the solvent system (e.g., hexane/ethyl acetate mixtures are common).[8] For recrystallization, a two-solvent system might be required to achieve good separation. 3. Recrystallization Technique: Ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote crystal formation. Seeding with a small crystal of the pure product can also be beneficial. |
| Inconsistent Results Between Batches | 1. Variability in Starting Material Quality. 2. Poor Control Over Reaction Parameters (Temperature, Addition Rate). 3. Inconsistent Work-up Procedures. | 1. Starting Material QC: Ensure the purity of starting materials is consistent across batches. 2. Process Control: Implement strict controls over reaction temperature using a temperature-controlled reactor. For additions of reagents, use a syringe pump or addition funnel to ensure a consistent rate. 3. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps of the synthesis, work-up, and purification. |
| Safety Concerns During Scale-Up | 1. Use of Hazardous Reagents (e.g., POCl₃, H₂SO₄, Lawesson's Reagent). 2. Exothermic Reactions. 3. Evolution of Toxic Gases (e.g., H₂S). | 1. Personal Protective Equipment (PPE) and Engineering Controls: Always use appropriate PPE (gloves, goggles, lab coat) and perform reactions in a well-ventilated fume hood. For larger scale, consider a walk-in hood or a dedicated synthesis bay. 2. Controlled Addition and Cooling: Add exothermic reagents slowly and with efficient cooling. Monitor the internal reaction temperature closely. 3. Gas Scrubbing: When using reagents like Lawesson's Reagent, equip the reaction setup with a gas scrubber containing a suitable neutralizing agent (e.g., bleach solution) to trap any evolved H₂S. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Acylhydrazides and Carbon Disulfide
This protocol provides a general procedure for the synthesis of symmetrical 2,5-disubstituted-1,3,4-thiadiazoles.
Step-by-Step Methodology:
-
Preparation of the Dithiocarbazinate Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the acylhydrazide (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.1 eq) in ethanol dropwise while maintaining the temperature below 10 °C with an ice bath.
-
To this cooled solution, add carbon disulfide (1.2 eq) dropwise over 30 minutes.
-
Stir the resulting mixture at room temperature for 2-4 hours, during which a precipitate of the potassium dithiocarbazinate salt should form.
-
-
Cyclization to the 1,3,4-Thiadiazole:
-
To the suspension of the potassium salt, add concentrated sulfuric acid (2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[8]
-
Protocol 2: Purification by Recrystallization
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for 1,3,4-thiadiazoles include ethanol, acetonitrile, and mixtures of hexane and ethyl acetate.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. For better crystal growth, do not disturb the flask during this process.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizing the Process
General Synthetic Pathway
The following diagram illustrates a common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles starting from an acylhydrazide.
Caption: Synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for troubleshooting low product yields.
Caption: Troubleshooting workflow for low reaction yield.
References
Troubleshooting low yield in the alkylation of 2,5-dimercapto-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield, and I've recovered a significant amount of unreacted 2,5-dimercapto-1,3,4-thiadiazole (DMTD). What is the likely cause?
This is one of the most common issues and typically points to incomplete activation of the starting material or suboptimal reaction conditions. The alkylation of DMTD is a nucleophilic substitution reaction where the thiol groups must first be deprotonated to form a more potent thiolate nucleophile.[1][2][3]
Possible Causes & Solutions:
-
Ineffective Deprotonation (Base Issue): The base may not be strong enough or used in the correct stoichiometry to deprotonate both acidic thiol protons of DMTD. The pKa of thiols is generally around 10-11, making them significantly more acidic than alcohols.[2][3] However, deprotonation of the second thiol is more difficult than the first.
-
Troubleshooting:
-
Check Base Stoichiometry: For di-alkylation, ensure you are using at least 2.0-2.2 equivalents of base.
-
Consider a Stronger Base: If you are using a weak base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) with a less reactive alkyl halide, consider switching to a stronger base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[4] Using sodium ethoxide in ethanol, for example, can increase yields by ensuring the formation of the more reactive sodium salt intermediate.[4]
-
Improve Heterogeneous Base Efficiency: If using a heterogeneous base like K₂CO₃, ensure it is finely powdered and that the reaction mixture is stirred vigorously to maximize surface area and contact with the reactants.[5]
-
-
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded due to improper storage.
-
Troubleshooting:
-
Verify the purity of the alkylating agent by NMR or other appropriate analytical techniques.
-
If possible, use a freshly opened bottle or purify the agent before use.
-
-
-
Suboptimal Temperature or Reaction Time: The reaction may be too slow at the temperature you are running it. SN2 reactions are sensitive to kinetics.[6]
-
Troubleshooting:
-
Increase the reaction temperature. Many alkylations of DMTD are performed at room temperature, but some may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate, especially with less reactive alkyl halides like alkyl chlorides.[7]
-
Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed.
-
-
-
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Troubleshooting:
-
Choose a solvent that dissolves all components. Polar aprotic solvents like Dimethylformamide (DMF) are often excellent choices as they effectively dissolve the DMTD salt and promote SN2 reactions.[8]
-
-
Q2: I am trying to synthesize the di-alkylated product, but my primary isolated product is the mono-alkylated species. How can I drive the reaction to completion?
This is a classic selectivity issue. The mono-anion of DMTD forms readily, but driving the formation of the di-anion for the second alkylation requires overcoming a higher energy barrier. The mono-alkylated intermediate also exists in a thione-thiol tautomeric equilibrium, which can affect the reactivity of the second site.[9][10]
Possible Causes & Solutions:
-
Insufficient Reagents: The stoichiometry of your base and/or alkylating agent is insufficient to fully convert the mono-alkylated intermediate to the di-alkylated product.
-
Troubleshooting:
-
Increase the equivalents of the alkylating agent to 2.2-2.5 equivalents.
-
Ensure at least 2.0 equivalents of base are used. For weaker bases like K₂CO₃, using a slight excess (e.g., 2.2 equivalents) is recommended.[8]
-
-
-
Reaction Conditions are Too Mild: The energy input may be insufficient to overcome the activation energy for the second alkylation.
-
Troubleshooting:
-
Increase the reaction temperature and monitor by TLC until the mono-substituted spot disappears.
-
Switching to a stronger base/solvent system (e.g., NaH in DMF) can significantly accelerate the second alkylation step.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in DMTD alkylation.
Caption: Troubleshooting decision tree for low-yield DMTD alkylation.
Q3: My TLC shows several unexpected spots. What are the likely side products and how can I prevent them?
The formation of side products is a clear indication that your reaction conditions are promoting undesired pathways. Besides the mono-alkylated species, the most common side products are N-alkylated isomers and disulfide-linked dimers.
Possible Side Reactions & Prevention:
-
N-Alkylation vs. S-Alkylation: DMTD exists in a tautomeric equilibrium between the dithiol form and a thione-thiol form.[9][11] While the thiolate anion (S⁻) is a much stronger nucleophile than the ring nitrogen, under certain conditions (particularly with pyridine as a base/solvent), N-alkylation can occur, leading to undesired isomers that can be difficult to separate.[9]
Caption: Tautomerism of DMTD influences alkylation regioselectivity.
-
Disulfide Bond Formation: Thiols are susceptible to oxidation, especially in the presence of air (O₂) and a base, which can lead to the formation of disulfide-linked DMTD dimers.[1]
-
Prevention:
-
Degas Solvents: Before use, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
-
-
Data & Reagent Guides
For successful synthesis, careful selection of reagents is paramount. The tables below provide a quick reference for common bases and solvents.
Table 1: Comparison of Common Bases for DMTD Alkylation
| Base | Formula | Type | Strength | Typical Conditions | Notes |
| Potassium Carbonate | K₂CO₃ | Heterogeneous | Weak | DMF or Acetone, RT to 60°C | Inexpensive and mild. Requires vigorous stirring. Good for activated alkyl halides.[8] |
| Triethylamine | Et₃N | Homogeneous | Weak | Ethanol or DMF, RT | Often used as an HCl scavenger. May not be strong enough for complete di-alkylation. |
| Sodium Ethoxide | NaOEt | Homogeneous | Strong | Ethanol, RT | Excellent for generating the thiolate in situ, often leading to higher yields. |
| Sodium Hydride | NaH | Heterogeneous | Strong | Anhydrous DMF or THF, 0°C to RT | Very powerful base. Reacts with protic solvents. Requires careful handling under an inert atmosphere. |
Table 2: Common Solvents and Their Impact on Alkylation
| Solvent | Type | Dielectric Constant (ε) | Impact on Sₙ2 Reaction |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent. Solvates the cation but not the nucleophile, accelerating the reaction.[8] |
| Acetone | Polar Aprotic | 21 | Good. A common choice, though less polar than DMF.[5] |
| Ethanol (EtOH) | Polar Protic | 24 | Moderate. Can hydrogen-bond with the nucleophile, slightly slowing the rate, but is excellent when used with a corresponding alkoxide base (e.g., NaOEt in EtOH).[8] |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Fair. Generally used with strong, soluble bases like NaH. Less effective at dissolving ionic intermediates. |
Protocols
Protocol 1: General Procedure for Di-alkylation of DMTD
This protocol is a standard starting point using a mild, heterogeneous base.[8]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq).
-
Reagents: Add finely powdered potassium carbonate (2.2 eq) and anhydrous dimethylformamide (DMF, ~0.2 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Addition: Add the alkylating agent (e.g., alkyl bromide, 2.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat to 50-60 °C if necessary) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction may take anywhere from 4 to 24 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water and stir. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.
Protocol 2: Purification by Recrystallization or Chromatography
-
Recrystallization: This is the preferred method if the crude product is relatively clean.
-
Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but not when cold. Ethanol or ethanol/water mixtures are often effective.[12]
-
Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Troubleshooting "Oiling Out": If the product separates as an oil, it may be too impure for recrystallization or the solvent is inappropriate. Try re-dissolving in more solvent, cooling even more slowly, or pre-purifying by column chromatography.[12]
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Determine an appropriate solvent system using TLC. A hexane/ethyl acetate gradient is a common starting point.[12] Aim for an Rf value of ~0.3 for the desired product.
-
Acid Sensitivity: If you suspect your product is decomposing on the silica, you can use silica gel that has been neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (~1%).[13]
-
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
Preventing byproduct formation in thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing thiadiazole scaffolds. Byproduct formation is a significant challenge in heterocyclic chemistry, often leading to reduced yields and complicated purification steps. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic routes and minimize unwanted side reactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during thiadiazole synthesis, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Low Yield and Incomplete Reactions
Q1: My reaction yield is very low, or I'm not isolating any of the desired 1,3,4-thiadiazole product. What are the primary causes?
A1: Low or nonexistent yields in 1,3,4-thiadiazole synthesis typically stem from three core factors: inefficient cyclization/dehydration, suboptimal reaction conditions, or incorrect stoichiometry.
-
Inefficient Dehydrating Agent: The cyclization of an acylthiosemicarbazide intermediate to a 1,3,4-thiadiazole is a dehydration reaction. The choice and quantity of the dehydrating agent are critical to drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1][2][3] If the agent is weak, old, or used in insufficient quantity, the equilibrium will not favor the cyclized product. For instance, some protocols call for using POCl₃ or H₂SO₄ not just as a catalyst but as the reaction solvent to ensure the reaction goes to completion.[2]
-
Incomplete Reaction: The starting materials may be present even after the prescribed reaction time. This can be due to insufficient temperature or time.[4] Many thiadiazole syntheses require heating or reflux to proceed at an appreciable rate.[4] It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to ensure the consumption of the starting materials.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can halt the reaction. Ensure that the stoichiometry is correct, especially if you are performing a one-pot synthesis where multiple steps occur in sequence.[4]
Issue 2: Formation of Isomeric Byproducts
Q2: My mass spectrometry data shows a significant peak with the same mass as my target 2,5-disubstituted-1,3,4-thiadiazole, but its retention time and spectroscopic data are different. What is this common byproduct?
A2: You are likely observing the formation of a 1,2,4-triazole or a 1,3,4-oxadiazole isomer. These are the most common isomeric byproducts in thiadiazole synthesis, arising from competitive cyclization pathways.
-
1,2,4-Triazole Formation: When synthesizing 1,3,4-thiadiazoles from thiosemicarbazide derivatives, the reaction medium's pH is a critical determinant of the final product.[5]
-
Under acidic conditions (e.g., conc. H₂SO₄, PPA, POCl₃), the cyclization is directed towards the formation of the 1,3,4-thiadiazole ring.[5][6]
-
Under alkaline (basic) conditions, the reaction favors the formation of the isomeric 1,2,4-triazole-3-thione derivative.[5][7] This occurs because the basic medium facilitates the nucleophilic attack from a different nitrogen atom in the thiosemicarbazide intermediate.
-
.
Caption: Divergent cyclization pathways of acylthiosemicarbazide.
-
1,3,4-Oxadiazole Formation: This byproduct is common when starting from acylhydrazines and a sulfur source. It arises from a competitive cyclization where the oxygen atom of the acylhydrazine acts as the nucleophile instead of the sulfur atom.[5] The formation of the oxadiazole is often thermodynamically competitive. To favor the desired thiadiazole, a potent thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is essential.[5][8] These reagents are effective at converting the carbonyl oxygen into sulfur, thereby promoting the desired cyclization pathway.[8]
Q3: My crude product is contaminated with the uncyclized acylthiosemicarbazide intermediate. How can I ensure the cyclization goes to completion?
A3: The presence of the acylthiosemicarbazide intermediate is a clear sign of incomplete cyclodehydration.[9] This intermediate is formed in the first step of the reaction between a carboxylic acid and thiosemicarbazide.[9] To drive the reaction to completion, you must ensure the cyclizing agent is sufficiently potent and the conditions are optimal.
-
Optimize the Cyclizing Agent: Strong protic acids like concentrated H₂SO₄ or Lewis acids like POCl₃ are highly effective. Polyphosphate ester (PPE) is another reagent known to promote cyclization under mild conditions.[9]
-
Increase Reaction Temperature/Time: As confirmed by TLC analysis, if starting material or intermediate persists, consider increasing the reaction temperature or extending the reaction time. Many of these cyclizations require reflux for several hours.[4][10]
-
Post-Reaction Acid Treatment: In some cases, the intermediate can be isolated and then treated with an acid in a separate step to force cyclization. One study noted that treating a product mixture containing the intermediate with hydrochloric acid successfully converted the remaining intermediate into the desired thiadiazole.[9]
Part 2: Experimental Protocols & Data
This section provides a generalized, robust protocol for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, designed to minimize byproduct formation. It also includes a troubleshooting table for quick reference.
Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is based on the acid-catalyzed cyclization of a thiosemicarbazide precursor, a widely used and effective method.[2][3][11]
Step 1: Synthesis of the Thiosemicarbazone Intermediate (if starting from an aldehyde) Not always necessary if starting with a carboxylic acid.
-
Dissolve the appropriate benzaldehyde derivative (10 mmol) in ethanol.
-
Add thiosemicarbazide (10 mmol) to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) to the mixture.[12]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the aldehyde spot disappears.
-
Cool the reaction mixture. The thiosemicarbazone product will often precipitate and can be collected by filtration.
Step 2: Oxidative Cyclization to the 1,3,4-Thiadiazole
-
Carefully add the thiosemicarbazone (or a mixture of a carboxylic acid and thiosemicarbazide) (5 mmol) in small portions to a flask containing a strong dehydrating acid, such as concentrated sulfuric acid (10 mL), at 0 °C (ice bath).[10]
-
Allow the mixture to stir at room temperature for 1-2 hours, then heat on a water bath (e.g., 90 °C) for an additional 2 hours.[10] The reaction progress should be monitored by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a concentrated base (e.g., ammonia solution) while keeping the mixture cool in an ice bath.[10]
-
The solid precipitate is the crude 1,3,4-thiadiazole derivative.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.[11]
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Recommended Solution(s) | References |
| Low or no product yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor via TLC. | [4] |
| Inefficient dehydrating agent | Use a strong acid catalyst (conc. H₂SO₄, POCl₃, PPA) in sufficient quantity. | [1][3] | |
| Byproduct with same mass (Isomer) | Formation of 1,2,4-triazole | Ensure the reaction medium is strongly acidic. Avoid basic conditions. | [5][7] |
| Formation of 1,3,4-oxadiazole | Use a potent thionating agent like Lawesson's reagent if starting from acylhydrazines. | [5][8] | |
| Contamination with starting intermediate | Incomplete cyclodehydration | Use a stronger cyclizing agent or increase its concentration. Consider post-reaction acid wash. | [5][9] |
| High MW byproduct observed | Dimerization | Can occur with highly reactive species (e.g., lithiated thiadiazoles). Re-evaluate reaction strategy if using strong bases. | [3] |
Part 3: Workflow Visualization
Visualizing the decision-making process can streamline troubleshooting efforts in the lab.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. jpharmsci.com [jpharmsci.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines for 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Technical Support Center: 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested guidance on the storage, handling, and troubleshooting of this important heterocyclic compound. As a derivative of the 1,3,4-thiadiazole core, this molecule is of significant interest for its potential applications in medicinal and materials chemistry.[1][2][3][4] This guide moves beyond simple data sheets to explain the scientific reasoning behind our recommendations, ensuring the integrity and success of your experiments.
Section 1: Quick Reference Data Sheet
For immediate reference, the key physical and safety parameters for this compound are summarized below. Note that properties are based on available data for the compound and its close structural analogs.
| Property | Value / Information | Rationale & Source |
| Molecular Formula | C₄H₆N₂S₃ | Based on chemical structure. |
| Molecular Weight | 178.30 g/mol | Calculated from the molecular formula. |
| Appearance | Typically an off-white to tan or yellow powder/crystalline solid. | Based on analogs like 2,5-Dimercapto-1,3,4-thiadiazole.[5] |
| Recommended Storage | 2-8°C, under inert atmosphere (Argon or Nitrogen), desiccated. | Thiadiazoles can be sensitive to moisture, and the methylsulfanyl groups are prone to slow oxidation. Refrigeration and inerting minimize degradation.[5][6][7] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | Extrapolated from safety data for the parent compound, 2,5-Dimercapto-1,3,4-thiadiazole, and other dithio-derivatives.[8][9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | These can react with and degrade the thiadiazole ring and sulfur-containing functional groups.[8][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal long-term storage conditions for this compound?
For maximum stability and to preserve purity, you must store this compound at 2-8°C . The container should be tightly sealed and placed within a desiccator containing a suitable drying agent.[5][6] For ultimate protection, particularly for reference-grade material, we recommend backfilling the vial with an inert gas like argon or nitrogen before sealing.
-
Expertise & Experience: The sulfur atoms in the methylsulfanyl groups are susceptible to oxidation over time, which can lead to the formation of sulfoxides or sulfones. This process is accelerated by light, air (oxygen), and elevated temperatures. Furthermore, many heterocyclic compounds, including thiadiazoles, can be hygroscopic. Moisture can lead to hydrolysis or mediate other degradation pathways. The combination of refrigeration, desiccation, and an inert atmosphere effectively mitigates these risks.
Q2: What is the minimum required Personal Protective Equipment (PPE) when handling the solid compound?
At a minimum, you must wear:
-
Safety glasses with side shields or chemical splash goggles.
-
Nitrile gloves. Ensure you remove and replace them immediately if they become contaminated.
-
A laboratory coat.
Handling should be performed in a well-ventilated area.[6] If there is any risk of generating dust, such as when weighing larger quantities, it is strongly advised to work within a chemical fume hood to prevent inhalation.[11][12]
Q3: How do I properly dissolve the compound for my experiments? I'm having trouble with aqueous buffers.
This compound is expected to have low solubility in water and aqueous buffers due to its nonpolar methyl groups and the absence of hydrogen bond-donating sites.[13] For experimental use, polar aprotic organic solvents are the preferred choice.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone are excellent starting points.[13]
-
Causality: The principle of "like dissolves like" applies here. The polarity of the thiadiazole ring is balanced by the nonpolar alkyl groups, making it most compatible with solvents that have similar properties.
-
Protocol: Always start by preparing a concentrated stock solution in a validated solvent like DMSO. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as high levels of DMSO can affect biological assays.
Q4: What are the primary chemical incompatibilities I should be aware of in my reaction setup?
Avoid mixing this compound with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates) and strong acids (e.g., sulfuric acid, hydrochloric acid).[8][9]
-
Expertise & Experience: The sulfur atoms are readily oxidized, which will alter the compound's structure and reactivity. Strong acids can protonate the nitrogen atoms in the heterocyclic ring, potentially leading to ring-opening or other unwanted side reactions.
Q5: What is the correct procedure for disposing of waste containing this compound?
Waste material should be treated as hazardous chemical waste. It must be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems or contaminate waterways.[6] Always follow your institution's specific environmental health and safety guidelines.
Section 3: Troubleshooting Guide
Problem: My compound refuses to fully dissolve in my chosen solvent, even with vortexing.
-
Analysis: This is a common solubility issue. The cause is likely an inappropriate solvent choice or insufficient energy to overcome the crystal lattice energy.
-
Solution Pathway:
-
Confirm Solvent Choice: Refer to the solubility table below. If you are using a non-polar solvent like hexane or a highly polar protic solvent like water, poor solubility is expected.
-
Apply Gentle Heat: Warming the solution to 30-40°C can significantly increase the rate of dissolution. Do not overheat, as this could risk thermal degradation.[13]
-
Utilize Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and facilitate solubilization.
-
Change Solvents: If the above steps fail, switch to a stronger polar aprotic solvent like DMSO or DMF.
-
| Solvent Class | Examples | Expected Solubility | Comments |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Recommended for stock solutions.[13] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | May require warming. |
| Non-Polar | Hexane, Toluene | Very Low | Not recommended. |
| Aqueous Buffers | PBS, Tris | Very Low / Insoluble | Use a co-solvent like DMSO (<1%). |
Problem: I'm observing an unexpected color change or the formation of a precipitate in my reaction mixture.
-
Analysis: This points to compound degradation or an unintended reaction. The likely culprits are oxidation, reaction with an incompatible reagent, or contamination.
-
Solution Pathway:
-
Review Reagents: Immediately check all other reagents in your mixture for incompatibilities. Are there any strong acids, bases, or oxidizing agents present?[8][9]
-
Check Atmosphere: Was the reaction performed under an inert atmosphere? If not, oxidation of the sulfur atoms is a strong possibility, leading to byproducts with different physical properties.
-
Solvent Purity: Ensure your solvents are anhydrous and/or degassed where appropriate. Traces of water or dissolved oxygen can initiate degradation.[14]
-
Perform a Control: Set up a control experiment containing only the this compound in the reaction solvent under the same conditions to see if the issue persists. This will isolate the problem to either inherent instability or a specific reagent interaction.
-
Problem: My analytical results (NMR/MS) suggest the compound has degraded upon storage.
-
Analysis: The compound was likely stored improperly, leading to slow decomposition. The most common degradation pathways are oxidation and hydrolysis.
-
Expected Degradation Products:
-
Oxidation: Look for mass shifts corresponding to the addition of one or more oxygen atoms (+16, +32 Da) as the methylsulfanyl groups convert to methylsulfinyl or methylsulfonyl groups.
-
Hydrolysis/Thiol Exchange: In the presence of moisture or other nucleophiles, one or both methylsulfanyl groups could potentially be displaced, leading to the formation of 2-mercapto-5-(methylsulfanyl)-1,3,4-thiadiazole or the parent dithiol, 2,5-dimercapto-1,3,4-thiadiazole.[15]
-
-
Solution:
-
Confirm Purity: Re-purify the material if possible (e.g., by recrystallization or column chromatography).
-
Improve Storage: Immediately transfer the material to a clean, dry vial, backfill with argon, and store in a desiccated environment at 2-8°C as per the guidelines in Section 2.
-
Section 4: Protocols & Workflows
Protocol 4.1: Standard Procedure for Aliquoting and Solubilization
This protocol is designed to minimize contamination and degradation when preparing solutions.
-
Preparation: Allow the sealed container of this compound to equilibrate to room temperature for at least 20 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If available, perform all weighing and handling inside a nitrogen or argon-filled glovebox. If not, work quickly and efficiently in a fume hood.
-
Weighing: Tare a sterile, dry microcentrifuge tube or vial. Quickly weigh the desired amount of the compound directly into the tared vial and seal it immediately.
-
Solvent Addition: Add the required volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
Dissolution: Vortex the vial for 30-60 seconds. If the solid does not fully dissolve, sonicate for 2-5 minutes or warm gently to 30-40°C. Visually inspect to ensure a clear, particulate-free solution.
-
Storage of Solution: For short-term storage (<1 week), seal the vial tightly and store at 2-8°C. For long-term storage, dispense into single-use aliquots, backfill with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 4.2: Workflow for Investigating Unexpected Reactivity
This workflow provides a logical sequence for diagnosing the root cause of an unexpected experimental outcome.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. isres.org [isres.org]
Validation & Comparative
A Comparative Guide to Corrosion Inhibition: 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole vs. Benzotriazole
Introduction: The Imperative of Corrosion Control
The degradation of metals through corrosion is a persistent and costly challenge across numerous industries, from electronics and aerospace to chemical processing and infrastructure. This electrochemical process not only compromises the structural integrity and functionality of components but also leads to significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.
For decades, Benzotriazole (BTA) has been the benchmark inhibitor, particularly for the protection of copper and its alloys.[1][2] Its efficacy and well-understood mechanism have made it a staple in applications ranging from cooling water systems to metalworking fluids.[1][3] However, the demand for inhibitors with broader metal compatibility and enhanced performance under diverse conditions has driven research into new classes of molecules. Among the most promising are derivatives of 1,3,4-thiadiazole, noted for their exceptional inhibitive properties.[4][5]
This guide provides an in-depth, objective comparison between the industry standard, Benzotriazole, and a representative from this advanced class of inhibitors, 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole (BMT). We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their evaluation, offering researchers and engineers the critical insights needed to select the optimal inhibitor for their specific application.
Chapter 1: Profiling the Inhibitors
A molecule's structure is intrinsically linked to its function. The arrangement of atoms, presence of heteroatoms, and electron distribution dictate how it will interact with a metal surface to prevent corrosion.
1.1 Benzotriazole (BTA)
Benzotriazole is a heterocyclic organic compound with the chemical formula C₆H₅N₃. It is a white to light pink crystalline solid, soluble in various organic solvents and slightly soluble in water.[6] For over half a century, BTA has been recognized as a highly specific and effective corrosion inhibitor for copper and its alloys, such as brass and bronze.[1][3]
-
Chemical Structure:

1.2 this compound (BMT)
BMT belongs to the 1,3,4-thiadiazole family of compounds. These molecules are characterized by a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and multiple active sites for adsorption. BMT is synthesized from its precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), and is noted for its strong interaction with various metal surfaces.[7][8] The presence of four sulfur atoms and two nitrogen atoms in its structure makes it a powerful and versatile inhibitor.
-
Chemical Structure:
Chapter 2: Unveiling the Mechanisms of Protection
The efficacy of a corrosion inhibitor is determined by its ability to form a stable and persistent protective layer on the metal surface. BTA and BMT achieve this through distinct adsorption mechanisms.
2.1 The Benzotriazole Mechanism: A Copper-Specific Polymeric Film
BTA's primary mechanism of inhibition on copper surfaces involves the formation of a robust, passive film.[2][9] This process is a form of chemisorption, where strong chemical bonds are formed between the inhibitor and the metal.
-
Interaction: BTA molecules interact with monovalent copper ions (Cu⁺) present on the surface.
-
Bond Formation: The nitrogen atoms in the triazole ring form coordinate and covalent bonds with the copper ions.[6]
-
Film Growth: This bonding results in the formation of an insoluble, polymeric Cu(I)-BTA complex that covers the copper surface.[3][9]
-
Barrier Protection: This dense, two-dimensional film acts as a physical barrier, isolating the metal from the corrosive electrolyte and suppressing both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions.[2] BTA is therefore classified as a mixed-type inhibitor.[2]
Caption: Mechanism of copper corrosion inhibition by Benzotriazole (BTA).
2.2 The BMT Mechanism: Multi-Center Adsorption
Thiadiazole derivatives like BMT inhibit corrosion through adsorption onto the metal surface, a process driven by the presence of multiple heteroatoms (S and N) that act as active centers.[5][10]
-
Active Centers: The BMT molecule possesses several sites rich in electrons: the lone pairs on the four sulfur atoms (two in the ring, two in the methylsulfanyl groups) and the two nitrogen atoms.
-
Adsorption: These electron-rich centers readily donate electrons to the vacant d-orbitals of metal atoms (such as iron, copper, or silver), forming strong coordinate bonds (chemisorption).[4] The aromatic ring can also interact with the surface via its π-electrons.
-
Film Formation: This multi-center adsorption creates a dense, hydrophobic film on the metal surface. This film acts as a barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species.
-
Inhibition Type: By hindering both the anodic and cathodic reactions, thiadiazole derivatives typically function as mixed-type inhibitors.[5][10]
Caption: Multi-center adsorption mechanism of BMT on a metal surface.
Chapter 3: Performance Under Scrutiny: A Data-Driven Comparison
While mechanistic understanding is crucial, empirical data from controlled experiments provides the ultimate measure of an inhibitor's performance. Direct comparative studies are invaluable for objective assessment.
A key study investigated the inhibition behavior of BTA and 2,5-dimercapto-1,3,4-thiadiazole (DMTD), the direct precursor to BMT, on a brazing Cu-Ag alloy.[11] The findings highlight the distinct metal affinities of each inhibitor class.
| Feature | Benzotriazole (BTA) | 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | Combined (BTA + DMTD) |
| Primary Metal Affinity | Copper (Cu) | Silver (Ag) | Copper and Silver |
| Inhibition Mechanism | Chemisorption, follows Langmuir isotherm | Chemisorption, follows Temkin isotherm | Mixed-type inhibition on alloy |
| Performance on Cu-Ag Alloy | Moderate | Moderate | High (>80% efficiency) |
| Protective Film Formation | Cu(I)-BTA complex on copper surfaces | Film formation via pyrrolic N and thiol S on silver; thiol S on copper | Synergistic film covering both phases |
Table based on data from Corrosion, 2020, 77(1):29-39.[11]
Key Insights:
-
Specificity of BTA: The results confirm that BTA is a superior inhibitor for pure copper.[11]
-
Thiadiazole Advantage on Silver: DMTD (and by extension, BMT) demonstrates a much stronger affinity and protective capability for silver. This is attributed to the interaction of both sulfur and nitrogen atoms with the silver surface.[11]
-
Synergistic Effect: For multi-metal systems like the Cu-Ag alloy, a combination of the two inhibitors provides the most effective protection. This approach leverages the specific strengths of each molecule, with BTA protecting the copper phase and the thiadiazole derivative protecting the silver phase.[11]
-
Performance on Steel: While BTA's effectiveness is largely limited to copper and its alloys, thiadiazole derivatives are proven to be exceptionally potent inhibitors for mild and carbon steel, often achieving inhibition efficiencies well above 90% in aggressive acidic environments.[4][5][12]
Chapter 4: Standardized Protocols for Inhibitor Evaluation
To ensure reproducible and comparable results, the evaluation of corrosion inhibitors must follow standardized experimental protocols. The three most common and reliable methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
Caption: General experimental workflow for evaluating corrosion inhibitors.
4.1 Weight Loss Method (Gravimetric Testing)
This is the most direct and simplest method for determining corrosion rates.[13][14] It is governed by standards such as ASTM G1 and G31.
-
Protocol:
-
Preparation: Precisely clean, dry, and weigh metal specimens (coupons) to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[15]
-
Cleaning: After immersion, remove the coupons, clean them chemically to remove corrosion products without removing the base metal, rinse, dry, and re-weigh.
-
Calculation:
-
Corrosion Rate (CR): Calculated from the weight loss (ΔW), coupon surface area (A), immersion time (t), and metal density (ρ). CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × t × ρ)
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
-
4.2 Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed).[16] It is described in ASTM G5.
-
Protocol:
-
Setup: Place a three-electrode cell (working electrode: metal sample; reference electrode: e.g., SCE; counter electrode: e.g., platinum) in the test solution.
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential at a slow, constant rate (e.g., 0.167 mV/s) from a cathodic potential to an anodic potential relative to the OCP.[17]
-
Data Analysis: Plot the potential (E) versus the logarithm of the measured current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.
-
The intersection gives the corrosion potential (E_corr) and corrosion current density (i_corr) .
-
A significant shift in E_corr in the presence of an inhibitor indicates whether it is primarily anodic or cathodic. A small shift (< 85 mV) indicates a mixed-type inhibitor.[5]
-
IE% is calculated from the i_corr values: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
-
4.3 Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of the inhibitor film and the corrosion process at the metal/solution interface.[18][19]
-
Protocol:
-
Setup: Use the same three-electrode setup as for PDP.
-
Stabilization: Allow the system to reach a steady state at its OCP.
-
Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[19][20]
-
Data Analysis: The impedance data is often plotted in Nyquist and Bode formats and modeled using an equivalent electrical circuit.[18][21]
-
Charge Transfer Resistance (R_ct): The diameter of the semicircle in the Nyquist plot corresponds to R_ct. A higher R_ct value indicates lower corrosion, as it represents the resistance to the corrosion reaction at the interface.[22]
-
Double Layer Capacitance (C_dl): This value is related to the adsorption of the inhibitor. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules, forming a protective film.
-
IE% is calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
-
Conclusion: Selecting the Right Tool for the Job
The choice between Benzotriazole and a thiadiazole derivative like BMT is not a matter of direct replacement but of strategic selection based on the specific application.
-
Benzotriazole (BTA) remains the undisputed, cost-effective standard for applications involving only copper and its alloys . Its mechanism is highly specific and exceptionally effective for this purpose.
-
This compound (BMT) and its class of thiadiazole inhibitors represent a more versatile and high-performance option. They should be considered the superior choice in the following scenarios:
-
Multi-Metal Systems: For components containing silver, steel, and copper, BMT offers broader protection.
-
Protection of Steel: BMT is significantly more effective than BTA for inhibiting the corrosion of mild and carbon steel, particularly in acidic media.
-
High-Performance Applications: In environments where maximum inhibition efficiency is required, especially for silver-containing alloys, thiadiazoles demonstrate a clear advantage.
-
Ultimately, the optimal corrosion inhibition strategy may involve leveraging the strengths of both. As demonstrated in literature, synergistic mixtures of BTA and thiadiazole derivatives can provide comprehensive protection for complex, multi-metal assemblies, representing a sophisticated approach to modern corrosion control.[11]
References
- 1. content.ampp.org [content.ampp.org]
- 2. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copper.org [copper.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. gamry.com [gamry.com]
- 17. mdpi.com [mdpi.com]
- 18. ijcsi.pro [ijcsi.pro]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 20. content.ampp.org [content.ampp.org]
- 21. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 22. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]
A Head-to-Head Comparison of the Anticancer Activity of Thiadiazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the heterocyclic compounds that have shown considerable promise, the thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant number exhibiting potent anticancer effects.[1][4][5] This guide provides a comprehensive, head-to-head comparison of the anticancer activity of various thiadiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into their mechanisms of action, compare their cytotoxic potencies, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in the design and development of next-generation cancer therapeutics.
The Versatile Thiadiazole Scaffold: A Foundation for Anticancer Drug Design
Thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[1] There are four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] The 1,3,4-thiadiazole ring, in particular, is a common motif in many biologically active compounds.[3][4][5][6] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets, contributing to their diverse pharmacological effects.[1][2][3] Furthermore, the thiadiazole nucleus is considered a bioisostere of pyrimidine, a key component of nucleic acids, suggesting a potential mechanism of action through interference with DNA replication and other cellular processes.[5][6]
Unraveling the Mechanisms of Action: How Thiadiazole Derivatives Combat Cancer
The anticancer activity of thiadiazole derivatives is not attributed to a single mechanism but rather to their ability to modulate a multitude of cellular signaling pathways and molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: Halting Aberrant Cell Signaling
Many cancers are driven by the dysregulation of protein kinases, which act as key signaling nodes in cell growth and proliferation pathways. Several thiadiazole derivatives have been identified as potent kinase inhibitors.
For instance, certain derivatives have shown significant inhibitory activity against Abl kinase , a tyrosine kinase implicated in chronic myeloid leukemia (CML).[7][8] The oncogenic Bcr-Abl fusion protein is a hallmark of CML, and its inhibition is a validated therapeutic strategy. One study reported a novel 1,3,4-thiadiazole derivative, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which selectively inhibited Abl kinase with an IC50 value of 7.4 µM and demonstrated preferential activity against the Bcr-Abl positive K562 cell line.[7]
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in cancer. Thiadiazole derivatives have been shown to target components of this pathway, leading to the suppression of tumor growth.[4][9] Inhibition of Akt, a serine/threonine kinase, by thiadiazole-based compounds can induce apoptosis and inhibit tumor progression.[9][10][11]
Furthermore, some thiadiazole derivatives have been developed as inhibitors of c-Met kinase , a receptor tyrosine kinase whose aberrant activation is associated with tumor growth, invasion, and metastasis in various cancers.[12]
Figure 1: Simplified signaling pathway illustrating kinase inhibition by thiadiazole derivatives.
Induction of Apoptosis: Triggering Programmed Cell Death
A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many thiadiazole derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[4][10][13] This can occur through various mechanisms, including the activation of caspases, which are the executioners of apoptosis, and the modulation of pro- and anti-apoptotic proteins.
For example, a study on adamantane thiadiazole derivatives demonstrated their ability to induce mitochondria-mediated apoptosis in lung carcinoma cells.[13] Another research showed that certain 1,3,4-thiadiazole derivatives induce apoptosis in human myeloid leukemia HL-60 cells.[1]
Figure 2: General pathway of apoptosis induction by thiadiazole derivatives.
Cell Cycle Arrest: Halting Uncontrolled Division
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit a loss of cell cycle control, leading to uncontrolled proliferation. Thiadiazole derivatives have been shown to interfere with the cell cycle, causing arrest at specific checkpoints, thereby preventing cancer cells from dividing.[4][9][10][14][15] For example, some derivatives have been reported to cause G1/S or G2/M phase arrest in cancer cells.[9][10][14]
Head-to-Head Cytotoxicity Comparison
To provide a clear and objective comparison of the anticancer activity of different thiadiazole derivatives, the following tables summarize their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines, as reported in the literature. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Breast Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | - | Cisplatin | - | [5] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | - | Cisplatin | - | [5] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | - | Cisplatin | - | [5] |
| Compound 25 (a d-ring fused 1,2,3-thiadiazole DHEA derivative) | T47D | 0.042 - 0.058 | Adriamycin | 0.04 | [1] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 | 5-Fluorouracil | - | [5] |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | - | Doxorubicin | - | [5] |
| Compound with 3-chloro substituent | MCF-7 | - | Doxorubicin | - | [5] |
| Compound with 4-chloro substituent | MCF-7 | - | Doxorubicin | - | [5] |
| Compound 91 | MCF-7 | - | - | - | [5] |
| Compound 92 | MCF-7 | - | - | - | [5] |
| Thiazolidin-4-one compound 5d | Mammary gland breast cancer | 7.22 ± 0.65 µg/mL | - | - | [16] |
| Compound 4y | MCF-7 | 84 ± 20 | Cisplatin | - | [17][18] |
Table 2: Cytotoxicity of Thiadiazole Derivatives against Other Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazolidin-4-one compound 5d | Hepatocellular carcinoma (HepG2) | 8.80 ± 0.31 µg/mL | - | - | [16] |
| Thiazolidin-4-one compound 5d | Colorectal carcinoma (HCT-116) | 9.35 ± 0.61 µg/mL | - | - | [16] |
| Compound 8e | HCT-116 | 7.19 | 5-Fluorouracil | 29.50 | [1] |
| Compound 8l | HCT-116 | 6.56 | 5-Fluorouracil | 29.50 | [1] |
| Compound 8e | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [1] |
| Compound 8l | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 | [1] |
| Compound 8e | Huh-7 (Hepatocarcinoma) | 11.84 | Cisplatin | 12.70 | [1] |
| Compound 8l | Huh-7 (Hepatocarcinoma) | 10.11 | Cisplatin | 12.70 | [1] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | 5-Fluorouracil | - | [5] |
| Compound 4y | A549 (Lung) | 34 ± 8 | Cisplatin | - | [17][18] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 33 | - | - | [7] |
| Compound 5 | K562 (Leukemia) | 50.66 µg/ml (MTT assay) | - | - | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: A Guide to Assessing Anticancer Activity
The evaluation of the anticancer activity of novel compounds is a multi-step process involving various in vitro assays. Here, we provide a detailed protocol for the widely used MTT assay for determining cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Figure 3: General workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The thiadiazole scaffold has proven to be a remarkably versatile platform for the development of potent anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest. The head-to-head comparison of IC50 values, while requiring careful interpretation, provides valuable insights into the structure-activity relationships of these compounds.
Future research should focus on the synthesis of novel thiadiazole derivatives with improved potency and selectivity. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be instrumental in the rational design of the next generation of thiadiazole-based cancer therapeutics. The continued exploration of this chemical space holds great promise for the discovery of innovative and effective treatments for cancer.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. bepls.com [bepls.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. turkjps.org [turkjps.org]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 16. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Antimicrobial Activity of Thiadiazole Derivatives Using MIC and MBC Assays
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, heterocyclic compounds have emerged as a promising frontier. Among these, thiadiazole derivatives have garnered significant attention within the medicinal chemistry landscape.[1][2] The unique structural features of the 1,3,4-thiadiazole ring, including its aromaticity and the presence of a hydrogen bonding domain, contribute to its diverse pharmacological activities.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of novel thiadiazole derivatives using the gold-standard Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
The Significance of Thiadiazole Derivatives in Antimicrobial Research
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][4] The versatility of the thiadiazole scaffold allows for extensive chemical modifications, enabling the synthesis of a wide array of derivatives with potentially enhanced antimicrobial potency and favorable pharmacokinetic profiles.[5][6] Numerous studies have reported the promising antimicrobial activity of newly synthesized 1,3,4-thiadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][6] The mechanism of action for these derivatives is often attributed to their ability to interfere with essential microbial processes, such as cell wall synthesis or purine metabolism.[1]
Core Principles of Antimicrobial Susceptibility Testing: MIC and MBC
To translate the potential of thiadiazole derivatives from chemical novelty to therapeutic reality, robust and standardized validation of their antimicrobial activity is paramount. The MIC and MBC assays are fundamental in vitro methods for quantifying the antimicrobial effect of a compound.
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] It is a measure of the compound's bacteriostatic or fungistatic activity. A lower MIC value indicates greater potency.[7]
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is a critical follow-up to the MIC test and provides insight into the bactericidal or fungicidal capabilities of the compound.[8]
The relationship between these two values is crucial for characterizing the nature of the antimicrobial agent. The MBC/MIC ratio is a key indicator:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 generally suggests that the compound is bactericidal.[10][11]
-
Bacteriostatic: An MBC/MIC ratio of > 4 indicates that the compound is primarily bacteriostatic, meaning it inhibits growth but does not actively kill the microorganisms.
Experimental Workflow for MIC and MBC Determination
The following diagram illustrates the sequential workflow for determining the MIC and MBC of thiadiazole derivatives.
Caption: Workflow for determining MIC and MBC of thiadiazole derivatives.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Part 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of a thiadiazole derivative that inhibits the visible growth of a test microorganism.
Materials:
-
Thiadiazole derivative(s) of interest
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Thiadiazole Derivative Stock Solution:
-
Accurately weigh and dissolve the thiadiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not exceed levels that could affect microbial growth (typically ≤1%).
-
-
Preparation of Standardized Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared thiadiazole derivative working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiadiazole derivative in which there is no visible growth (i.e., the first clear well).[10]
-
Part 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed subsequent to the MIC determination to ascertain the concentration of the thiadiazole derivative that results in microbial death.
Materials:
-
MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[10] It is crucial to also plate from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[10]
-
-
MBC Determination:
Data Presentation and Interpretation
For a clear comparison of the antimicrobial activity of different thiadiazole derivatives, the results should be summarized in a structured table.
Table 1: Hypothetical Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thiadiazole-A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | 64 | 4 | Bactericidal | |
| Thiadiazole-B | S. aureus ATCC 29213 | 16 | 256 | 16 | Bacteriostatic |
| E. coli ATCC 25922 | 32 | >256 | >8 | Bacteriostatic | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| (Control) | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the Results:
-
In the hypothetical data above, Thiadiazole-A demonstrates bactericidal activity against both S. aureus and E. coli, with MBC/MIC ratios of 2 and 4, respectively.
-
Thiadiazole-B , in contrast, exhibits bacteriostatic properties, as indicated by the high MBC/MIC ratios.
-
Comparing the MIC values of the novel compounds to a standard antibiotic like Ciprofloxacin provides a benchmark for their relative potency.
It is imperative to understand that the MIC value for one antibiotic cannot be directly compared to the MIC value of another without considering their respective breakpoints established by regulatory bodies like CLSI.[13]
Conclusion
The validation of the antimicrobial activity of novel thiadiazole derivatives through meticulous MIC and MBC assays is a cornerstone of early-stage drug discovery. This guide provides the essential theoretical background and practical protocols for researchers to generate reliable and reproducible data. By following these standardized methods, the scientific community can effectively evaluate the potential of these promising compounds and pave the way for the development of the next generation of antimicrobial agents.
References
- 1. kuey.net [kuey.net]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. idexx.com [idexx.com]
A Comparative Guide to the Structure-Activity Relationship of 2,5-Disubstituted-1,3,4-Thiadiazoles in Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential. This five-membered heterocyclic ring, a bioisostere of pyrimidine, is a privileged structure in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,5-disubstituted-1,3,4-thiadiazoles, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents, supported by experimental data and detailed protocols.
The Enduring Appeal of the 1,3,4-Thiadiazole Core
The significance of the 1,3,4-thiadiazole ring in drug design stems from several key features. Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[7] The presence of the N=C-S moiety contributes to its diverse biological activities and often results in compounds with favorable toxicity profiles.[6] By strategically modifying the substituents at the 2 and 5 positions, medicinal chemists can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.
Antimicrobial Activity: A Tale of Two Substituents
The quest for novel antimicrobial agents is a perpetual challenge in the face of rising drug resistance. The 2,5-disubstituted-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the development of potent antibacterial and antifungal compounds.[3][8][9]
Key SAR Insights for Antimicrobial Activity
The nature of the substituents at both the C2 and C5 positions of the thiadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
-
At the C2 Position: The presence of an amino group is a common feature in many active compounds.[10] Further substitution on this amino group can significantly modulate activity. For instance, the incorporation of adamantylamino or arylamino moieties has been shown to enhance antibacterial activity.[10]
-
At the C5 Position: Aromatic or heteroaromatic rings are frequently incorporated at this position. The electronic properties of substituents on these rings are critical. Electron-withdrawing groups, such as halogens (chloro, fluoro), often lead to increased antibacterial activity, particularly against Gram-positive bacteria.[10] Conversely, the presence of oxygenated substituents on the phenyl ring has been associated with enhanced antifungal activity.[10]
-
Synergistic Effects: The combination of different heterocyclic rings linked to the 1,3,4-thiadiazole core can lead to a significant potentiation of antimicrobial effects.[3] For example, clubbing with 1,2,4-triazole or 1,3,4-oxadiazole moieties has yielded compounds with excellent broad-spectrum activity.[3][11]
Comparative Antimicrobial Performance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2,5-disubstituted-1,3,4-thiadiazole derivatives against various microbial strains, showcasing the impact of different substitution patterns.
| Compound ID | R1 (at C2) | R2 (at C5) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 8a | -NH2 | 4-Fluorophenyl | 32-42 | >100 | >100 | [10] |
| 8c | -NH2 | 4-Chlorophenyl | 32-42 | >100 | >100 | [10] |
| 8d | -NH2 | 4-Hydroxyphenyl | >100 | >100 | 32-42 | [10] |
| 19 | -NH-p-chlorophenyl | 3-hydroxy-2-naphthyl | 62.5 | - | - | [10] |
| 26 | Tris-substituted | - | 8-31.25 | 8-31.25 | 8-31.25 | [10] |
Note: Lower MIC values indicate higher antimicrobial activity.
Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This protocol outlines a common synthetic route for preparing 2-amino-5-aryl-1,3,4-thiadiazoles, which serve as versatile intermediates for further derivatization.
Causality: The cyclization of thiosemicarbazides in the presence of a dehydrating agent like concentrated sulfuric acid is a classic and efficient method for forming the 1,3,4-thiadiazole ring. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the sulfur of the thiosemicarbazide.
Step-by-Step Methodology:
-
Preparation of Aroyl Thiosemicarbazide:
-
Dissolve the appropriate aromatic acid hydrazide (1 mmol) in absolute ethanol.
-
Add an equimolar amount of aryl isothiocyanate (1 mmol).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding N-aryl-N'-(aroyl)thiosemicarbazide.
-
-
Cyclization to 2,5-Disubstituted-1,3,4-Thiadiazole:
-
To the obtained aroyl thiosemicarbazide (1 mmol), add cold concentrated sulfuric acid (5 mL) slowly with constant stirring.
-
Continue stirring the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
The resulting solid is filtered, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylamino-5-aryl-1,3,4-thiadiazole.
-
Self-Validation: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Anticancer Activity: Targeting Cellular Proliferation
The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[12][13] These derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) and receptor tyrosine kinases.[2][14]
Key SAR Insights for Anticancer Activity
The antiproliferative efficacy of 2,5-disubstituted-1,3,4-thiadiazoles is highly dependent on the nature and position of the substituents.
-
Aryl and Heteroaryl Groups at C5: The presence of an aromatic ring at the C5 position is a common structural feature. The substitution pattern on this ring significantly influences cytotoxicity. For instance, a 4-hydroxyphenyl group has been found to be important for activity against certain cancer cell lines.[15]
-
Substituents at C2: An amino group at the C2 position often serves as a handle for further modification. Linking this amino group to other heterocyclic systems or incorporating specific pharmacophores can drastically enhance anticancer potency.[1] For example, derivatives bearing a piperazine ring have shown promising activity.[12]
-
Linker Moiety: When the C2 and C5 substituents are more complex, the nature of the linker connecting them to the thiadiazole core becomes critical. Acetamide linkers have been successfully employed to connect piperazine rings, leading to potent antiproliferative agents.[12]
Comparative Anticancer Performance
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 2,5-disubstituted-1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | R1 (at C2) | R2 (at C5) | Cell Line | IC₅₀ (µM) | Reference |
| 14a-c | Acetamidopiperazine | 4-Chlorophenyl | MCF-7, HepG2 | 2.32 - 8.35 | [12] |
| 1i | -NH-benzyl | 4-Bromobenzyl | A549 | Potent | [12] |
| 8a | Honokiol derivative | - | A549, MCF-7, HeLa | 1.62 - 4.61 | [2][12] |
| 21 | -NH-acetamide | 4-Hydroxyphenyl | SK-MEL-2 | 4.27 µg/mL | [15] |
| 2g | -NH2 | 2-(Benzenesulfonylmethyl)phenyl | LoVo | 2.44 | [1] |
| 2g | -NH2 | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | [1] |
Note: Lower IC₅₀ values indicate greater cytotoxic potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Causality: The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing inflammation, but their use is often associated with gastrointestinal and cardiovascular side effects.[16] The 2,5-disubstituted-1,3,4-thiadiazole scaffold has emerged as a promising template for the development of safer and more effective anti-inflammatory agents.[5][16]
Key SAR Insights for Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is closely linked to their substitution patterns.
-
Aryl Substituents: The presence of aryl groups at both the C2 and C5 positions is a common feature in anti-inflammatory 1,3,4-thiadiazoles.
-
Acetamido Linker: A 2-substituted acetamido group has been identified as a key pharmacophore for anti-inflammatory activity.[5]
-
Substitution on the C5-Aryl Ring: Substitutions on the aryl ring at the 5-position can significantly impact activity. In some studies, unsubstituted or minimally substituted aryl rings have shown better activity, while in others, specific substitutions have been beneficial.[5]
Comparative Anti-inflammatory Performance
The following table highlights the in vivo anti-inflammatory activity of some 2,5-disubstituted-1,3,4-thiadiazoles in the carrageenan-induced rat paw edema model.
| Compound ID | R1 (at C2) | R2 (at C5) | Paw Edema Inhibition (%) | Reference |
| 1 | -NH-CO-CH₂-Cl | Unsubstituted Phenyl | 37 | [5] |
| 5c | - | Diaryl-imidazo[2,1-b] fused | Better than Diclofenac | [16] |
| VIb | -NH-SO₂-R | Substituted Phenyl | Good | [4] |
| VIc | -NH-SO₂-R | Substituted Phenyl | Good | [4] |
Note: Higher percentage of paw edema inhibition indicates greater anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins. NSAIDs and other anti-inflammatory agents can inhibit this edema formation.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult albino rats (100-150 g) and allow them to acclimatize to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally at a specific dose (e.g., 100 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features influencing the biological activities of 2,5-disubstituted-1,3,4-thiadiazoles.
Caption: Key structural features at C2 and C5 influencing antimicrobial activity.
Caption: Important substituents at C2 and C5 for anticancer activity.
Conclusion
The 2,5-disubstituted-1,3,4-thiadiazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of these compounds across antimicrobial, anticancer, and anti-inflammatory activities. The presented experimental data and detailed protocols offer a practical resource for researchers in the field. A thorough understanding of the SAR principles outlined herein is crucial for the rational design of novel, potent, and selective 1,3,4-thiadiazole derivatives with improved therapeutic profiles.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jchps.com [jchps.com]
- 9. Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4,-thiadiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 13. bepls.com [bepls.com]
- 14. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity and Off-Target Effects of Thiadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile pharmacological activities.[1] Derivatives of this five-membered heterocyclic ring are integral to the development of novel therapeutics, demonstrating a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the very chemical characteristics that make thiadiazoles promising drug candidates—their ability to interact with a multitude of biological targets—also present a significant challenge: the potential for cross-reactivity and off-target effects.[2][3] This guide provides a comprehensive comparison of thiadiazole-based compounds, offering insights into their on-target potency versus their off-target liabilities, and details the experimental methodologies crucial for a thorough assessment.
The Double-Edged Sword: Understanding Thiadiazole's Promiscuity
Thiadiazole derivatives have demonstrated the ability to modulate the activity of a wide array of proteins, including critical enzymes like kinases, carbonic anhydrases, and topoisomerase II.[3][4] This polypharmacology can be advantageous in certain therapeutic contexts, such as in the development of multi-target anticancer agents. However, this same characteristic is a primary source of off-target effects, which can lead to unforeseen toxicities and a narrow therapeutic window.[5]
A critical aspect of preclinical drug development is the early identification and characterization of these off-target interactions to mitigate the risk of late-stage clinical trial failures. This guide will walk you through the essential steps to proactively assess the selectivity profile of your thiadiazole-based compounds.
Comparative Selectivity Profiles of Thiadiazole Derivatives
The selectivity of a compound is a measure of its ability to interact with its intended target while avoiding interactions with other proteins in the proteome. For thiadiazole-based compounds, particularly those designed as kinase inhibitors, assessing selectivity across the human kinome is paramount. Below is a comparative analysis of representative thiadiazole derivatives, highlighting their on-target potency and off-target effects.
| Compound ID | Primary Target(s) | On-Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Score (S10 at 1µM) | Reference |
| Compound A | Abl Kinase | 7,400 | BTK Kinase | >10,000 | 0.02 | [6] |
| Compound B | VEGFR-2 | 150 | PDGFR | 4,000 | 0.05 | [7] |
| Compound C | PI3Kβ | 20 | mTOR | >1,000 | 0.1 | [8] |
| Compound D | CDK9 | 640 - 2,010 | Multiple Kinases | >5,000 | Not Reported | [3] |
| Compound E | Akt | 22,000 (µg/mL) | Not Specified | Not Specified | Not Reported | [9] |
| Compound F | CK2 | 15,000 | GSK3β | 25,000 | Not Reported | [10] |
Note: IC50 values are highly dependent on assay conditions. This table is for comparative purposes and is compiled from multiple sources. A lower selectivity score indicates higher selectivity.
Experimental Workflows for Assessing Off-Target Effects
A multi-pronged approach combining computational, biochemical, and cell-based assays is essential for building a comprehensive off-target profile for any thiadiazole-based compound.
In Silico Profiling: The First Line of Defense
Before embarking on extensive laboratory work, computational methods can provide valuable early insights into potential off-target interactions.
Figure 1: In Silico workflow for predicting off-target liabilities.
Causality Behind Experimental Choices: This initial computational screen helps to prioritize which biochemical and cellular assays to perform, saving valuable time and resources. By identifying potential off-target families (e.g., kinases, GPCRs, ion channels), you can select more focused and relevant screening panels.
Biochemical Assays: Quantifying Direct Interactions
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified protein target in a cell-free system.
For thiadiazole-based kinase inhibitors, profiling against a broad panel of kinases is a standard and critical step.
Figure 2: Workflow for biochemical kinase selectivity profiling.
Detailed Protocol: Radiometric Filter-Binding Kinase Assay
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, combine assay buffer, the specific kinase from the panel, and its corresponding synthetic peptide substrate.
-
Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture to a final concentration appropriate for the kinase being tested.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Spotting: Spot a small aliquot of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide will bind to the filter, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Dry the filter mat and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percent inhibition of kinase activity at a given compound concentration and determine the IC50 value for each kinase.
Trustworthiness: This protocol includes positive and negative controls for each kinase. A known inhibitor for each kinase serves as a positive control, while a vehicle control (e.g., DMSO) serves as the negative control to establish baseline activity.
Cell-Based Assays: Assessing Target Engagement and Phenotypic Effects in a Physiological Context
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's effects within a living cell.
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the thiadiazole compound or vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expertise & Experience: The choice of temperature range and incubation times is critical and should be optimized for each target protein and cell line. A preliminary experiment to determine the melting temperature of the target protein in the absence of the compound is recommended.
Assessing the cytotoxicity of thiadiazole compounds against both cancerous and normal cell lines is crucial to determine their therapeutic index.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiadiazole compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Self-Validating System: Comparing the IC50 values in cancer cell lines versus normal cell lines provides a direct measure of the compound's selectivity and potential for off-target toxicity.[5] For instance, some 1,3,4-thiadiazole derivatives have shown potent anticancer activity but were also found to be toxic to normal fibroblasts, highlighting the importance of this comparative analysis.[5]
Case Study: The Challenge of Off-Target Effects in Kinase Inhibitor Development
While specific clinical trial failure data for thiadiazole-based drugs due to off-target effects is not always publicly detailed, the broader class of kinase inhibitors provides valuable lessons. For example, the early tyrosine kinase inhibitor Imatinib, while highly effective against its primary target Bcr-Abl, is known to inhibit other kinases such as c-KIT and PDGFR. This polypharmacology is beneficial in certain cancers but also contributes to its side-effect profile.
More recent efforts in kinase inhibitor design have focused on improving selectivity. However, achieving absolute selectivity is challenging. A study on a panel of kinase inhibitors revealed that many compounds, previously thought to be highly selective, inhibited multiple kinases. This underscores the necessity of comprehensive profiling to understand the full spectrum of a compound's activity.
Conclusion and Future Directions
The thiadiazole scaffold will undoubtedly continue to be a valuable asset in drug discovery. However, a thorough and early assessment of cross-reactivity and off-target effects is non-negotiable for the successful clinical translation of these compounds. By integrating computational predictions with a suite of robust biochemical and cell-based assays, researchers can build a comprehensive selectivity profile, enabling more informed decisions in lead optimization and candidate selection. This proactive approach will ultimately lead to the development of safer and more effective thiadiazole-based therapeutics.
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2,5-Disubstituted-1,3,4-Thiadiazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted-1,3,4-thiadiazole core is a cornerstone in medicinal chemistry, renowned for its presence in a wide spectrum of pharmacologically active agents. The efficacy, scalability, and environmental impact of synthesizing this valuable scaffold are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, moving beyond mere procedural lists to explain the underlying chemical principles and practical considerations that inform catalyst selection in a modern research environment.
The Central Reaction: Cyclization of Thiosemicarbazides
The most prevalent and versatile route to 2,5-disubstituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of a carboxylic acid (or its derivative) with a thiosemicarbazide. This reaction, while seemingly straightforward, involves a multi-step mechanism where the catalyst's role is paramount.
The generally accepted mechanism begins with the catalyst activating the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide.[1] This is followed by a dehydration event to form an acylthiosemicarbazide intermediate. A subsequent intramolecular nucleophilic attack by the sulfur atom on the same carbonyl carbon initiates the cyclization, which, after another dehydration step, yields the aromatic 1,3,4-thiadiazole ring.[1] The choice of catalyst directly influences the efficiency of these activation and dehydration steps.
Caption: General mechanism for 1,3,4-thiadiazole synthesis.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a trade-off between reaction efficiency, operational simplicity, cost, and environmental impact. Below, we compare several classes of catalysts used for this transformation.
Classical Brønsted Acid Catalysts
These are the traditional workhorses for this synthesis, prized for their potency and low cost.
-
Examples: Concentrated Sulfuric Acid (H₂SO₄), Phosphorus Oxychloride (POCl₃), Polyphosphoric Acid (PPA).[1][2]
-
Mechanistic Role: These strong acids serve a dual function. They protonate the carboxylic acid's carbonyl oxygen, dramatically increasing its electrophilicity. Simultaneously, they act as powerful dehydrating agents, efficiently driving the cyclization and aromatization steps, which involve the elimination of two water molecules.[3][4]
-
Expert Insight: While effective, these reagents represent "brown chemistry." The use of large stoichiometric amounts of corrosive acids necessitates challenging, and often wasteful, aqueous workups to neutralize the reaction mixture, generating significant inorganic salt waste.[1] Furthermore, the high reaction temperatures often required can limit the substrate scope to more robust molecules, precluding sensitive functional groups.
Modern Condensing Agents & Milder Acids
To circumvent the harshness of classical acids, researchers have turned to more sophisticated reagents that promote dehydration under milder conditions.
-
Examples: Polyphosphate Ester (PPE), p-Toluenesulfonic acid (p-TSA).[5][6][7]
-
Mechanistic Role: PPE is particularly effective, acting as a one-pot cyclodehydration agent.[5][8] The reaction proceeds through the formation of an acylated thiosemicarbazide intermediate, which then cyclizes.[5] p-TSA, a solid organic acid, offers a balance of sufficient acidity to catalyze the reaction without the extreme corrosiveness and difficult workup of H₂SO₄.[6][7]
-
Expert Insight: These methods offer a significant improvement in terms of "greenness" and operational simplicity. p-TSA, for instance, allows for simpler product isolation and is compatible with a wider range of solvents.[6] PPE provides an excellent one-pot solution, though its viscosity can present challenges for stirring and large-scale transfers.[5]
Oxidative Cyclization Catalysts
This approach modifies the starting materials slightly, often starting from a thiosemicarbazone (formed in situ from an aldehyde and thiosemicarbazide), and uses an oxidant to forge the final ring structure.
-
Mechanistic Role: In these systems, the catalyst does not act as a dehydrating agent but as an oxidizing agent. For example, Iodine mediates an oxidative C-S bond formation to close the ring.[9] FeCl₃ can also facilitate the oxidative cyclization of thiosemicarbazones.[2]
-
Expert Insight: Iodine-mediated synthesis is particularly attractive as it is a metal-free, efficient, and often scalable method that proceeds under mild conditions.[9] This pathway is ideal when the desired product has a hydrogen at the 5-position (starting from an aldehyde) or when avoiding strong dehydrating conditions is critical for substrate stability.
Metal-Catalyzed Approaches
While less common for the classic thiosemicarbazide route, metal catalysis is an emerging area, particularly for analogous heterocycles like 1,3,4-oxadiazoles, suggesting future potential.
-
Mechanistic Role: In related oxadiazole syntheses, copper catalysts facilitate a dual oxidation process, involving oxidative decarboxylation of an arylacetic acid followed by oxidative functionalization of an imine C-H bond.[10][11]
-
Expert Insight: This represents a frontier in the field. While not a direct comparison for the thiosemicarbazide route, it highlights a move towards transition-metal-catalyzed methods that can offer novel reactivity and milder conditions. A key challenge for pharmaceutical applications is the need to rigorously remove any residual metal catalyst from the final active pharmaceutical ingredient (API).
Data Summary: Catalyst Performance at a Glance
| Catalyst Type | Specific Examples | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Brønsted Acids | H₂SO₄, POCl₃, PPA | High Temp (Reflux) | 50-90%[1] | Low cost, readily available, potent. | Harsh conditions, high waste, difficult workup.[1] |
| Milder Acids | p-TSA, PPE | 80-120 °C | 80-95%[6][7] | Milder conditions, easier workup, one-pot options (PPE).[5] | Higher cost, PPE can be viscous. |
| Oxidative | FeCl₃, I₂ | Room Temp to 80 °C | 70-95%[2][9] | Metal-free (I₂), very mild conditions, high efficiency. | Requires specific starting materials (e.g., thiosemicarbazones). |
| Metal Catalysts | Copper Salts | 120 °C, O₂ atm | 70-92%[11] | Milder than strong acids, novel reactivity. | Potential metal contamination, higher cost. |
Experimental Protocols: From Theory to Practice
A protocol's trustworthiness lies in its reproducibility. The following are detailed, self-validating procedures for two distinct and representative catalytic methods.
Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
This method is robust and high-yielding, suitable for stable aromatic carboxylic acids.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol, 1.0 eq).
-
Catalyst Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the mixture in a fume hood. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution until the pH is ~7-8.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]
Protocol 2: Green Synthesis using p-Toluenesulfonic Acid (p-TSA) in Water
This modern protocol leverages a milder acid catalyst and an environmentally benign solvent.[6]
-
Reactant Preparation: To a solution of an appropriate acyl hydrazide (1.0 mmol) and an alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) in water (2 mL), add p-TSA (0.1 mmol, 0.1 eq).
-
Reaction: Stir the reaction mixture magnetically at 80 °C for approximately 3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.[6]
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. jocpr.com [jocpr.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Orthogonal Validation of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole Purity
Introduction: The Imperative for Rigorous Purity Assessment
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound whose derivatives are explored for a range of pharmacological activities.[1][2][3] Its utility is directly linked to its purity, as even minute impurities can alter biological activity, introduce toxicity, or compromise the stability of the final product.
A single analytical method, no matter how robust, provides only one perspective on a sample's purity. It is susceptible to inherent biases and limitations, such as the inability to detect non-chromophoric impurities by UV-based HPLC or the co-elution of structurally similar compounds. To overcome these challenges and achieve a truly comprehensive and trustworthy purity value, the principle of orthogonal validation is paramount.
Orthogonal validation is the practice of using two or more independent analytical methods, each relying on different physicochemical principles, to measure the same attribute.[4][5] This approach significantly enhances confidence in the analytical results, as it is highly improbable that different methods would be subject to the same interferences, thereby providing a more accurate and reliable purity assessment.[4][6] This guide provides an in-depth comparison of key orthogonal methods for the definitive purity determination of this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Orthogonal Validation Workflow
A robust purity assessment relies on a multi-faceted approach. The primary separation technique, typically HPLC, is complemented by methods that measure purity based on fundamentally different properties, such as nuclear resonance and thermal characteristics. This workflow ensures that the final purity value is cross-validated and reliable.
Caption: Orthogonal workflow for comprehensive purity validation.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Separation Standard
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, primarily due to its high resolving power and sensitivity.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal, as it separates the analyte from its potential impurities based on differences in polarity.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the moderately polar thiadiazole compound, while allowing more polar impurities to elute earlier and more nonpolar impurities to be retained longer.
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is used to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry.[8]
-
UV Detection: The conjugated 1,3,4-thiadiazole ring system provides strong UV absorbance, making detection sensitive and quantitative. A photodiode array (PDA) detector is preferred to assess peak purity and obtain UV spectra of unknown impurity peaks.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the sample to be tested at the same concentration (1.0 mg/mL) in acetonitrile.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient:
-
0-20 min: 5% to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: 95% to 5% B.
-
26-35 min: Hold at 5% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method 2: Quantitative NMR (qNMR) - An Absolute Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that determines purity without the need for a specific reference standard of the analyte.[9][10] Its principle relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[11][12] This makes it an ideal orthogonal technique to chromatography.
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity, stable internal standard (e.g., maleic acid) with sharp, well-resolved signals that do not overlap with the analyte's signals is chosen. Its known mass and purity allow for the absolute quantification of the analyte.
-
¹H NMR: Proton NMR is selected due to the high natural abundance and sensitivity of the ¹H nucleus.[10] The methylsulfanyl (-SCH₃) protons of this compound provide a sharp, distinct singlet, ideal for accurate integration.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) is crucial to ensure complete relaxation of all protons between scans. This is a critical parameter for ensuring the signal integrals are truly quantitative.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) into the same vial.
-
Record the exact masses of both the sample and the standard.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Acquisition Time (at): ~3-4 seconds.
-
Relaxation Delay (d1): 30-60 seconds (must be optimized).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for the analyte (e.g., the -SCH₃ singlet) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Method 3: Differential Scanning Calorimetry (DSC) - A Thermal Approach
DSC provides a unique orthogonal perspective by measuring purity based on the thermal properties of the material. The method is based on the Van't Hoff equation, which describes the depression of a substance's melting point due to the presence of impurities.[13][14] For high-purity crystalline organic compounds, DSC is an excellent technique for determining the total mole percent of eutectic impurities.[7][15]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to maintain thermal equilibrium within the sample, which is a prerequisite for the accurate application of the Van't Hoff equation.
-
Hermetically Sealed Pans: Aluminum pans are hermetically sealed to prevent any loss of sample due to sublimation or evaporation during heating, which would invalidate the results.
-
Inert Atmosphere: A nitrogen purge is used to create an inert atmosphere, preventing any oxidative degradation of the sample at elevated temperatures.
Experimental Protocol: DSC
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate of 2 °C/min through its melting transition to a final temperature well above the melt (e.g., 150 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis:
-
The instrument's software will plot heat flow versus temperature.
-
Use the software's purity analysis package, which applies the Van't Hoff equation to the leading edge of the melting endotherm, to calculate the mole percent purity. The analysis is based on the principle that impurities broaden and lower the melting point of a pure substance.[16]
-
Comparative Analysis: Synthesizing the Data
The power of the orthogonal approach is realized when the results from each independent method are compared. Each technique provides a purity value, but the convergence or divergence of these values provides deeper insight into the nature of the sample.
Table 1: Illustrative Purity Data for a Single Lot
| Analytical Method | Principle of Measurement | Result (Purity %) | Comments |
| HPLC (Area %) | Chromatographic Separation | 99.85% | Sensitive to UV-active impurities. Assumes all impurities have a similar response factor to the main compound. |
| ¹H qNMR | Nuclear Resonance | 99.70% | An absolute method, not dependent on response factors. Quantifies all proton-containing species relative to the standard. |
| DSC (Mole %) | Melting Point Depression | 99.75% | Measures total eutectic impurities. Insensitive to impurities that form solid solutions or are amorphous.[7] |
| Overall Assessment | - | ~99.7% | High concordance across three orthogonal methods provides very high confidence in the assigned purity value. |
Interpretation of Results: In this illustrative example, the high level of agreement between HPLC, qNMR, and DSC provides strong, self-validating evidence for the purity of the material. A slight discrepancy, such as HPLC showing a slightly higher purity, might suggest the presence of a small amount of a non-UV active impurity (like a residual solvent) that qNMR would detect but HPLC might miss. The DSC result, being in close agreement with qNMR, further strengthens this conclusion.
Conclusion: A Foundation of Trust
The determination of purity for a critical substance like this compound cannot be entrusted to a single analytical technique. A rigorous, orthogonal validation strategy, employing fundamentally different analytical principles, is the only way to ensure a comprehensive and trustworthy assessment. By integrating a separation science (HPLC), a primary quantitative method (qNMR), and a thermal analysis technique (DSC), we create a self-validating system that minimizes the risk of overlooking impurities. This multi-pronged approach provides the highest degree of confidence in the quality of the material, which is essential for advancing research and development in the pharmaceutical industry.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. stats.stackexchange.com [stats.stackexchange.com]
- 6. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 7. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. emerypharma.com [emerypharma.com]
- 11. agilent.com [agilent.com]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. azom.com [azom.com]
- 14. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Corrosion Inhibition Performance of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of materials science and asset integrity, the battle against corrosion is perpetual. This guide offers a deep dive into the efficacy of a promising class of corrosion inhibitors: thiadiazole derivatives, with a specific focus on benchmarking the performance of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole (BMT). We will objectively compare its anticipated performance with that of other notable thiadiazole-based inhibitors, supported by a synthesis of experimental data from authoritative literature.
The Significance of Thiadiazoles in Corrosion Science
Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant economic and safety challenge across numerous industries.[1] The use of organic corrosion inhibitors is a primary strategy to combat this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2]
Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional efficacy.[3] Thiadiazole derivatives, in particular, have garnered substantial attention.[1][4] Their effectiveness stems from the molecular structure: the presence of sulfur and nitrogen heteroatoms with lone-pair electrons, and π-electrons within the aromatic ring. These features facilitate strong adsorption onto the d-orbitals of metals like steel and copper, creating a robust protective film.[3][5]
Benchmarking this compound (BMT)
While specific experimental data for this compound is not extensively available in the public domain, we can infer its performance based on the well-established principles of structure-activity relationships within the thiadiazole family. The BMT molecule possesses two methylsulfanyl (-SCH₃) groups. The sulfur atoms in these groups, in addition to the heteroatoms in the thiadiazole ring, provide multiple active centers for adsorption onto a metal surface. This molecular architecture is expected to provide excellent surface coverage, leading to high inhibition efficiency.
The proposed mechanism involves the inhibitor molecules displacing water and corrosive ions from the metal surface, thereby blocking the active sites for corrosion.[2][6]
Comparative Performance Analysis of Thiadiazole Derivatives
To contextualize the potential performance of BMT, we will compare it with other well-studied thiadiazole derivatives. The choice of substituents on the thiadiazole ring significantly influences the inhibitor's electronic properties and, consequently, its performance.[3]
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | Mild Steel | 1 M HCl | >90% | --INVALID-LINK--[5] |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (4-PTH) | Mild Steel | 1 M HCl | 92% | --INVALID-LINK--[7] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | >90% | --INVALID-LINK--[3][8] |
| 2-mercapto-1,3,4-thiadiazole (MTD) | Carbon Steel | Seawater | High | --INVALID-LINK--[9] |
| 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (DTA) | Copper | Rolling Oil | High | --INVALID-LINK--[10] |
Analysis of Structure-Activity Relationship:
-
DAPT and 4-PTH demonstrate that the presence of aromatic side rings enhances the π-electron system, which improves adsorption and inhibition efficiency.[5][7]
-
The high efficiency of 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole highlights the positive contribution of amino and benzyl groups.[3][8]
-
The mercapto group in MTD provides an additional sulfur atom for strong chemical bonding with the metal surface, leading to excellent performance.[9]
-
The disulfide linkages in DTA are also highly effective, especially in non-aqueous environments like rolling oil.[10]
Based on these comparisons, BMT, with its two methylsulfanyl groups, is expected to exhibit strong performance due to the multiple sulfur-metal interaction points, likely forming a dense and stable protective layer.
Experimental Validation Protocols
To rigorously benchmark a corrosion inhibitor, a multi-faceted experimental approach is necessary. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.
Weight Loss Measurement
This is a fundamental and straightforward method to determine the corrosion rate and the inhibitor's efficiency.
Protocol:
-
Sample Preparation: Prepare pre-weighed metal coupons of a specific dimension.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at various concentrations.
-
Exposure: Maintain the setup at a constant temperature for a defined period (e.g., 24 hours).
-
Cleaning and Re-weighing: After exposure, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), and re-weigh them.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface, including the properties of the protective inhibitor film.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Stabilization: Allow the working electrode to reach a stable open circuit potential (OCP).
-
Measurement: Apply a small amplitude AC signal over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting impedance data is often modeled using an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
Potentiodynamic Polarization (Tafel Plots)
This technique helps to determine the kinetic parameters of corrosion and to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Cell Setup: Use the same three-electrode setup as in EIS.
-
Polarization: After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP.
-
Data Analysis: Plot the logarithm of the current density versus the potential. The resulting Tafel plot is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr upon adding the inhibitor signifies effective inhibition. If both anodic and cathodic branches of the curve are suppressed, the inhibitor is of a mixed-type.[3]
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism and a typical experimental workflow.
References
- 1. jme.aspur.rs [jme.aspur.rs]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives for 1,3,4-Thiadiazole-Based Carbonic Anhydrase IX Inhibitors in Oncology Research
Introduction: The Privileged Scaffold in a Hostile Environment
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][3] Its derivatives, particularly those bearing a sulfonamide group, have been extensively developed as potent inhibitors of carbonic anhydrases (CAs).[4][5] While the parent structure, 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, serves as a foundational chemical entity, its direct therapeutic applications are less explored than its more functionalized sulfonamide cousins. This guide will delve into the primary application of this scaffold in oncology research: the inhibition of tumor-associated carbonic anhydrase IX (CA IX), a key enzyme that enables cancer cells to thrive in the hostile, hypoxic, and acidic tumor microenvironment.[6][7] We will compare the classic, first-generation inhibitors with newer alternatives, providing the necessary context, experimental data, and protocols for researchers in drug development.
The Scientific Rationale: Targeting Hypoxia and Acidosis in Solid Tumors
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[8][9] In response, cancer cells activate a master regulator of the hypoxic response, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).[10][11][12] HIF-1 orchestrates a profound shift in cellular metabolism, driving the expression of genes that promote survival, angiogenesis, and metastasis.[9][13]
One of the most critical genes upregulated by HIF-1 is CA9, which encodes the transmembrane enzyme Carbonic Anhydrase IX.[6][14] Unlike most other human CAs, CA IX is almost exclusively expressed in tumors and only in a few normal tissues, making it an attractive therapeutic target.[14]
CA IX's primary role is to maintain a stable intracellular pH (pHi) that is favorable for proliferation, while contributing to the acidification of the extracellular space (pHe). It does this by catalytically converting CO2 and water into protons and bicarbonate. The protons are expelled, creating an acidic microenvironment that promotes invasion and metastasis, while the bicarbonate is used to buffer the cell's interior, preventing acid-induced cell death.[6] Inhibiting CA IX disrupts this delicate pH balance, compromising the viability of hypoxic cancer cells.
Figure 1: The HIF-1/CA IX pathway in cancer cell adaptation. This diagram illustrates how tumor hypoxia triggers a signaling cascade leading to the expression of CA IX, which critically alters the tumor's pH landscape to favor cancer cell survival and progression.
Comparative Analysis of Key Carbonic Anhydrase Inhibitors
The foundational alternatives in this field are the clinically established, first-generation sulfonamide inhibitors: Acetazolamide (AZA) and Methazolamide (MZA). While effective, their utility in oncology is limited by a lack of selectivity, as they potently inhibit the ubiquitous, physiologically vital CA II isoform, leading to off-target side effects. Newer derivatives aim to improve selectivity for the tumor-associated CA IX.
| Compound | Structure | Ki CA II (nM)[15] | Ki CA IX (nM) | Selectivity (CAII/CAIX) | Key Physicochemical Properties |
| Acetazolamide (AZA) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | ~12 | ~25 | ~0.48 | Hydrophilic, leading to poor cell membrane penetration and limited access to brain tumors.[16] |
| Methazolamide (MZA) | N-(5-sulfamoyl-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide | ~14 | ~20 | ~0.70 | More lipophilic than AZA, with better tissue and fluid diffusion.[17][18] Has a longer plasma half-life (~14 hours).[18] |
| Exemplary Novel Derivative | e.g., 5-(substituted-phenyl)-1,3,4-thiadiazole-2-sulfonamide | Varies | Varies | >1 | Designed for higher CA IX selectivity by exploiting structural differences in the active site entrance between isoforms.[19] |
Table 1: Comparative performance of foundational and conceptual carbonic anhydrase inhibitors. Ki values can vary between studies; these are representative values for comparison. The goal of modern drug design is to significantly increase the CAII/CAIX selectivity ratio.
Field-Proven Insights: The Causality Behind Experimental Choices
-
Acetazolamide (AZA): The Historic Benchmark: AZA is a workhorse compound for initial proof-of-concept studies.[20][21] Its high water solubility makes it easy to handle in aqueous buffers for in vitro assays. However, its poor membrane permeability and lack of selectivity mean that high concentrations are often required in cell-based assays, which can introduce confounding off-target effects.[16] Clinically, its use is associated with side effects like metabolic acidosis and paresthesia due to potent inhibition of systemic CAs (CA I, II, IV).[22][23]
-
Methazolamide (MZA): An Improvement in Pharmacokinetics: The key structural difference in MZA—the N-methylation within the thiadiazole ring—imparts greater lipid solubility.[18] This seemingly minor change has significant consequences: MZA penetrates cell membranes and the blood-brain barrier more effectively than AZA.[18] This makes it a superior choice for in vivo studies, particularly those involving central nervous system tumors. While still non-selective, its improved pharmacokinetic profile allows for potentially lower dosing to achieve a therapeutic effect in target tissues.[17]
-
The Next Generation - Designing for Selectivity: The development of novel 1,3,4-thiadiazole derivatives focuses on exploiting the subtle structural differences between CA isoforms.[24][25][26] The active site of CA IX has unique amino acid residues near the entrance compared to CA II. The strategy is to add chemical moieties to the 5-position of the thiadiazole ring that can form specific interactions with these unique residues, thereby increasing binding affinity for CA IX while sterically hindering binding to CA II.[5][19] This is the guiding principle for creating more effective and less toxic anticancer agents.
Experimental Protocols: A Self-Validating System
Trustworthy research relies on robust and reproducible methodologies. Below are detailed protocols for evaluating CA inhibitors, designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydrolysis of a substrate, 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate, detectable at 400 nm.
Materials:
-
Recombinant human CA II and CA IX enzymes
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) substrate
-
Test compounds (e.g., AZA, MZA, novel derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Methodology:
-
Enzyme Preparation: Prepare a working solution of CA II or CA IX in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Compound Preparation: Create a serial dilution of your test compounds in DMSO. A typical starting range is 1 mM down to 1 nM. Prepare a DMSO-only control.
-
Assay Setup: In a 96-well plate, add the following in order:
-
160 µL of Tris-HCl buffer
-
20 µL of the test compound dilution (or DMSO for control)
-
10 µL of the enzyme working solution
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of NPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the rates by subtracting the rate of a "no enzyme" control.
-
Express the activity as a percentage of the "DMSO only" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for the in vitro carbonic anhydrase inhibition assay. This step-by-step diagram outlines the process from reagent preparation to final data analysis.
Protocol 2: Cell-Based Anti-Proliferative Assay (e.g., on MCF-7 Breast Cancer Cells)
This assay determines the effect of CA inhibitors on the growth of cancer cells, which often rely on CA IX for survival under dense culture or hypoxic conditions.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Optional: Hypoxia chamber (1% O2)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a "vehicle only" (DMSO in medium) control.
-
Incubation: Incubate the plates for 48-72 hours under standard (normoxic) or hypoxic (1% O2) conditions. The choice of oxygen level is critical; the effect of CA IX inhibitors is often more pronounced under hypoxia, reflecting the tumor microenvironment.[29]
-
Viability Assessment: After incubation, add the chosen cell viability reagent according to the manufacturer's instructions. This typically involves a 1-4 hour incubation.
-
Measurement: Read the plate using a spectrophotometer (for MTT) or a fluorometer/luminometer (for fluorescent/luminescent reagents).
-
Data Analysis:
-
Subtract the background reading from a "no cells" control.
-
Express cell viability as a percentage of the vehicle-only control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold remains a highly valuable starting point for the development of anticancer agents targeting the tumor microenvironment. While classic inhibitors like Acetazolamide and Methazolamide have been instrumental in validating Carbonic Anhydrase IX as a target, their lack of isoform selectivity is a significant drawback. The future of this research area lies in the rational design of novel derivatives that achieve high selectivity for CA IX over other isoforms. By leveraging structural biology and computational modeling, researchers can refine the substitutions on the thiadiazole core to create compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective and safer therapies for solid tumors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor 1 (HIF-1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medkoo.com [medkoo.com]
- 16. flore.unifi.it [flore.unifi.it]
- 17. Methazolamide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Acetazolamide - Wikipedia [en.wikipedia.org]
- 22. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Methazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. longdom.org [longdom.org]
- 28. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
